Creticoside C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H44O8 |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
2-[[(1R,9S,14R)-3,14-dihydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H44O8/c1-23(2)8-14(33-22-20(31)19(30)18(29)16(11-27)34-22)9-24(3)17-6-5-13-7-26(17,12-25(13,4)32)10-15(28)21(23)24/h13-22,27-32H,5-12H2,1-4H3/t13?,14?,15?,16?,17?,18?,19?,20?,21?,22?,24-,25+,26+/m0/s1 |
InChI Key |
RGKNTHMUHXNDHJ-JCIBFBKLSA-N |
Isomeric SMILES |
C[C@@]12CC(CC(C1C(C[C@]34C2CCC(C3)[C@](C4)(C)O)O)(C)C)OC5C(C(C(C(O5)CO)O)O)O |
Canonical SMILES |
CC1(CC(CC2(C1C(CC34C2CCC(C3)C(C4)(C)O)O)C)OC5C(C(C(C(O5)CO)O)O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Creticoside C: Natural Source and Origin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Creticoside C is a naturally occurring diterpenoid glycoside belonging to the ent-kaurane class of compounds. Molecules of this structural class are known for their diverse and potent biological activities, making them attractive targets for drug discovery and development. This technical guide provides a comprehensive overview of the natural source, isolation, and biosynthetic origins of this compound, intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and medicinal chemistry.
Natural Source and Origin
The primary and thus far identified natural source of this compound is the plant species Pteris cretica, commonly known as the Cretan brake fern. This fern is a member of the Pteridaceae family and is widely distributed in temperate and warm regions. Phytochemical investigations of Pteris cretica have revealed a rich diversity of secondary metabolites, including various pterosins (sesquiterpenoids) and a range of ent-kaurane diterpenoids and their glycosides, including this compound. These compounds are typically found in the aerial parts (fronds) and rhizomes of the plant.
Quantitative Data
Table 1: Summary of Isolated Compounds from Pteris cretica
| Compound Class | Specific Compounds | Plant Part | Reported Yield | Reference |
| Diterpenoid Glycosides | Creticoside A, Creticoside B | Rhizome | Not specified | |
| Pterosins | Creticolacton A, 13-hydroxy-2(R),3(R)-pterosin L, Creticoside A, Spelosin 3-O-β-d-glucopyranoside | Aerial Parts | 6.8 - 15.0 mg from 5 kg | [1] |
Experimental Protocols
The isolation and purification of this compound from Pteris cretica involves a multi-step process of extraction and chromatography. The following is a detailed methodology adapted from established protocols for the isolation of diterpenoid glycosides and other constituents from this plant.
Plant Material Collection and Preparation
-
Collection: The aerial parts or rhizomes of Pteris cretica are collected.
-
Drying: The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.
-
Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient extraction.
Extraction
-
The powdered plant material (e.g., 5 kg) is extracted with 70% aqueous ethanol (B145695) (e.g., 60 L) at room temperature for an extended period (e.g., one week) with occasional shaking.
-
The extract is filtered, and the solvent is concentrated under reduced pressure using a rotary evaporator to obtain a crude residue (e.g., ~800 g)[1].
Solvent Partitioning
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.
-
Petroleum Ether
-
Ethyl Acetate (B1210297)
-
n-Butanol
The ent-kaurane glycosides, including this compound, are typically enriched in the more polar fractions, such as the ethyl acetate and n-butanol fractions.
Chromatographic Purification
The enriched fraction (e.g., n-butanol fraction) is subjected to a series of chromatographic techniques for the isolation of pure this compound.
-
Silica (B1680970) Gel Column Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of solvents, such as a mixture of dichloromethane and methanol (B129727), with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing the compounds of interest are further purified on a Sephadex LH-20 column using methanol as the eluent to remove pigments and other impurities.
-
Semi-preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved using semi-preparative reversed-phase HPLC (e.g., with a C18 column) and a mobile phase typically consisting of a gradient of methanol and water[1]. The retention time for this compound would be specific to the exact HPLC conditions used.
Structure Elucidation
The structure of the isolated this compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure, including the stereochemistry. While the specific ¹H and ¹³C NMR data for this compound is not detailed in the provided search results, the data for the structurally related Creticoside A has been reported.
Biosynthesis of this compound
This compound, as an ent-kaurane diterpenoid glycoside, is biosynthesized through the general isoprenoid pathway. The core tetracyclic skeleton is formed first, followed by specific hydroxylation and glycosylation steps.
Formation of the ent-Kaurene (B36324) Skeleton
The biosynthesis of the ent-kaurane skeleton begins with the universal precursor of diterpenes, geranylgeranyl pyrophosphate (GGPP).
-
Cyclization to ent-Copalyl Diphosphate (B83284) (ent-CPP): GGPP is first cyclized to the bicyclic intermediate ent-copalyl diphosphate by the enzyme ent-copalyl diphosphate synthase (CPS).
-
Formation of ent-Kaurene: ent-CPP is then further cyclized by ent-kaurene synthase (KS) to form the tetracyclic diterpene hydrocarbon, ent-kaurene[2].
Hydroxylation of the ent-Kaurene Skeleton
Following the formation of the ent-kaurene backbone, a series of oxidative modifications occur, catalyzed primarily by cytochrome P450 monooxygenases (CYPs). These enzymes introduce hydroxyl groups at specific positions on the skeleton, leading to a variety of hydroxylated ent-kaurane derivatives. The exact hydroxylases involved in the biosynthesis of this compound in Pteris cretica have not yet been characterized.
Glycosylation
The final step in the biosynthesis of this compound is the attachment of a sugar moiety (glucose) to the hydroxylated ent-kaurane aglycone. This reaction is catalyzed by a specific UDP-dependent glycosyltransferase (UGT). The UGT transfers a glucose molecule from UDP-glucose to a specific hydroxyl group on the aglycone, forming the O-glycosidic bond. The specific glycosyltransferase responsible for the formation of this compound in Pteris cretica remains to be identified.
Mandatory Visualizations
Diagram of the Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Diagram of the Experimental Workflow for Isolation of this compound
Caption: Experimental workflow for the isolation of this compound.
References
Unveiling Creticoside C: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Creticoside C, a diterpenoid glycoside, has been identified as a natural product originating from the fern Pteris cretica. Belonging to the kaurane (B74193) class of diterpenoids, its discovery has contributed to the growing chemical inventory of this plant species, which is known for producing a variety of bioactive compounds. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound, presenting available data in a structured format to support further research and development.
Discovery and Natural Source
This compound is isolated from Pteris cretica, a species of evergreen fern in the family Pteridaceae. This fern is distributed across Europe, Asia, and Africa and has been a subject of phytochemical investigations due to its use in traditional medicine. The chemical name for this compound is 6β,16-Dihydroxykauran-2β-yl-β-D-glucopyranoside .
Table 1: Chemical Identity of this compound
| Parameter | Value |
| Compound Name | This compound |
| Chemical Name | 6β,16-Dihydroxykauran-2β-yl-β-D-glucopyranoside |
| CAS Number | 53452-34-9 |
| Molecular Formula | C₂₆H₄₄O₈ |
| Molecular Weight | 484.6 g/mol |
| Compound Type | Diterpenoid Glycoside (Kaurane) |
| Natural Source | Pteris cretica |
Experimental Protocols
While the original isolation and characterization paper for this compound has not been prominently cited in recent literature, the general methodology for isolating diterpenoid glycosides from Pteris cretica can be described based on established phytochemical practices.
General Isolation Workflow
The isolation of this compound from Pteris cretica would typically follow a multi-step process involving extraction and chromatography.
Caption: General experimental workflow for the isolation of this compound.
1. Plant Material Collection and Preparation: The aerial parts or rhizomes of Pteris cretica are collected, air-dried, and ground into a fine powder to increase the surface area for efficient extraction.
2. Extraction: The powdered plant material is subjected to solvent extraction, typically using polar solvents like methanol (B129727) or ethanol, to isolate a broad range of compounds, including glycosides. This is often performed using maceration or Soxhlet extraction techniques.
3. Fractionation: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Diterpenoid glycosides, being polar, are expected to concentrate in the n-butanol fraction.
4. Chromatographic Purification: The glycoside-rich n-butanol fraction is subjected to multiple rounds of chromatography for purification.
- Column Chromatography: Initial separation is typically performed on silica (B1680970) gel or octadecylsilyl (ODS) silica gel columns with a gradient elution system (e.g., chloroform-methanol or methanol-water).
- Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC, often on a C18 column, to yield the pure compound.
Structure Elucidation
The determination of the structure of this compound as 6β,16-Dihydroxykauran-2β-yl-β-D-glucopyranoside would have been achieved through a combination of spectroscopic techniques.
Key Spectroscopic Methods:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and deduce the molecular formula (C₂₆H₄₄O₈).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Provides information on the number and types of protons, their chemical environments, and coupling interactions, which helps to piece together the carbon skeleton and identify the sugar moiety.
-
¹³C-NMR: Indicates the number of unique carbon atoms in the molecule, distinguishing between methyl, methylene, methine, and quaternary carbons. The chemical shifts provide clues about the functional groups attached to each carbon.
-
2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the structure of the aglycone and the sugar, and determining the point of glycosylation.
-
Table 2: Expected ¹³C-NMR Chemical Shift Ranges for Key Carbons in this compound
| Carbon Type | Expected Chemical Shift (ppm) |
| Kaurane Aglycone Carbons | 15 - 90 |
| Glucosyl Anomeric Carbon (C-1') | 95 - 105 |
| Other Glucosyl Carbons | 60 - 80 |
Biological Activity
Preliminary research suggests that this compound may possess antiviral properties. A study investigating natural product inhibitors of a coronaviral replication protein identified this compound as a compound that binds to the Nsp9 protein of SARS-CoV-2 in vitro. However, further studies are required to validate this activity and explore its mechanism of action and potential therapeutic applications.
Potential Signaling Pathway Involvement
The interaction of natural products with viral proteins can disrupt the viral life cycle. The binding of this compound to a non-structural protein like Nsp9 could potentially interfere with viral RNA replication and transcription.
Caption: Postulated mechanism of antiviral action for this compound.
Conclusion
This compound is a kaurane diterpenoid glycoside isolated from Pteris cretica. While detailed information on its initial discovery and specific experimental protocols remains to be fully compiled from primary literature, its chemical structure has been established. Early indications of its potential antiviral activity warrant further investigation. This guide provides a foundational understanding for researchers interested in exploring the therapeutic potential of this compound and other related natural products from Pteris cretica. Further research is needed to fully elucidate its biological activity, mechanism of action, and potential for drug development.
Creticoside C: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Creticoside C is a naturally occurring diterpenoid glycoside isolated from the herbaceous fern Pteris cretica.[1] As a member of the diverse diterpenoid family, this compound has garnered interest within the scientific community for its potential biological activities. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, along with insights into its potential biological significance based on studies of related compounds from its source. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.
Physical and Chemical Properties
This compound is a white, powdered substance.[1][2] Its solubility in various organic solvents facilitates its use in a range of experimental settings.[1] While a specific melting point has not been detailed in the available literature, other key physical and chemical data are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₄₄O₈ | [3][4] |
| Molecular Weight | 484.6 g/mol | [1][3] |
| CAS Number | 53452-34-9 | [1][3][4] |
| Appearance | Powder | [1][2] |
| Purity | ≥95% | [2] |
| Solubility | DMSO, Pyridine, Methanol, Ethanol | [1] |
| Botanical Source | Pteris cretica | [1] |
Spectral Data (¹H and ¹³C NMR):
Biological Activities and Potential Signaling Pathways
While specific studies on the signaling pathways directly affected by this compound are limited, research on extracts from Pteris cretica and other related natural compounds suggests potential cytotoxic and anti-inflammatory activities.
Cytotoxic Activity:
Phytochemical investigations of Pteris cretica have led to the isolation of various pterosins, some of which have demonstrated cytotoxic effects against human tumor cell lines, such as HCT-116. This suggests that this compound may possess similar properties. A common mechanism of cytotoxicity for natural compounds involves the induction of apoptosis. One of the central pathways in apoptosis is the intrinsic or mitochondrial pathway, which is initiated by cellular stress and leads to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, ultimately leading to programmed cell death.
Anti-inflammatory Activity:
Extracts from Pteris cretica have also been reported to possess anti-inflammatory properties. A key signaling pathway involved in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Under normal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as cytokines and cyclooxygenase-2 (COX-2).
Experimental Protocols
Detailed experimental protocols for the synthesis or specific biological assays of this compound are not extensively documented. However, based on phytochemical studies of Pteris cretica, a general workflow for its isolation and a standard protocol for assessing its potential cytotoxicity can be outlined.
Isolation of this compound from Pteris cretica
The following is a generalized protocol for the extraction and isolation of diterpenoid glycosides from plant material, adapted from methodologies used for isolating compounds from Pteris cretica.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for this compound.
Conclusion
This compound is a diterpenoid glycoside from Pteris cretica with potential for further investigation in the fields of oncology and inflammatory diseases. While its fundamental physical and chemical properties have been partially characterized, further research is required to elucidate its precise melting point, detailed NMR spectral data, and specific biological mechanisms of action. The information and protocols provided in this guide serve as a starting point for researchers to design and conduct further studies to unlock the full therapeutic potential of this natural compound.
References
An In-depth Technical Guide to Creticoside C (CAS: 53452-34-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Creticoside C, a naturally occurring diterpenoid glycoside with the CAS number 53452-34-9, has been isolated from the fern Pteris cretica. As an ent-kaurane diterpenoid, it belongs to a class of compounds known for a diverse range of biological activities. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its physicochemical properties, and details of experimental protocols in which it has been studied. While specific quantitative biological data and defined signaling pathways for this compound remain limited in publicly accessible literature, this guide consolidates the existing knowledge to support further research and drug development efforts.
Introduction
This compound is a specialized plant metabolite found in Pteris cretica, a species of fern.[1] It is classified as an ent-kaurane, a type of tetracyclic diterpenoid characterized by a specific stereochemical configuration. Compounds within the ent-kaurane family have garnered significant interest in the scientific community due to their wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities. This document aims to provide a detailed technical resource for researchers and professionals in drug development by summarizing the known properties and experimental background of this compound.
Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and for the design of experimental studies.
| Property | Value | Reference |
| CAS Number | 53452-34-9 | |
| Molecular Formula | C26H44O8 | |
| Molecular Weight | 484.6 g/mol | |
| Class | Diterpenoid Glycoside (ent-kaurane) | |
| Appearance | Powder | |
| Purity | Typically >98% | |
| Natural Source | Pteris cretica (a species of fern) | [1] |
Biological Activities and Potential Therapeutic Applications
While specific quantitative data on the biological activities of this compound are not extensively documented, its classification as an ent-kaurane glycoside suggests potential in several therapeutic areas. Related compounds from this class have demonstrated various biological effects, including anti-inflammatory, antimicrobial, and cytotoxic properties.
One notable study included this compound in a screening of natural products for their ability to bind to the Nsp9 protein of SARS-CoV-2, a protein essential for viral replication.[2][3][4][5] Although the study's main focus shifted to another compound, the inclusion of this compound in this research highlights its potential as a subject for antiviral drug discovery.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. The following protocols are based on a study that included this compound in its experimental workflow.
UMPylation Assay
This assay is designed to measure the transfer of Uridine Monophosphate (UMP) to a substrate, a key function of certain viral enzymes like the NiRAN domain of SARS-CoV-2's Nsp12 polymerase.
-
Reaction Components:
-
20 mM HEPES pH 7.4
-
150 mM NaCl
-
50 μM MnCl2
-
25 μM UTP mix (with a 1:100 ratio of Cy3-UTP to UTP)
-
1.5 μM enterokinase-treated Nsp9 protein
-
0.5 μM Nsp12 protein
-
Test compound (this compound) dissolved in DMSO (final concentration of 4% v/v)
-
-
Procedure:
-
Combine all reaction components.
-
Incubate the reaction mixture at 30°C for 20 minutes.
-
Analyze the results to determine the extent of UMPylation, typically through methods that can detect the fluorescent Cy3-UMP transferred to the substrate.
-
SARS-CoV-2 and MERS-CoV Replication Assays
These cell-based assays are used to evaluate the ability of a compound to inhibit viral replication in a controlled in-vitro environment.
-
Cell Line: Calu-3 cells
-
Virus: SARS-CoV-2 patient isolate (e.g., Australia/VIC01/2020)
-
Procedure:
-
Seed Calu-3 cells in appropriate culture plates.
-
Pre-treat the cells with the test compound (this compound) at various concentrations.
-
Incubate the treated cells at 37°C with 5% CO2 for 7 hours.
-
Infect the cells with a known titer of the SARS-CoV-2 virus (e.g., 1000 TCID50/ml).
-
Allow the infection to proceed for 1 hour.
-
Add fresh infection media containing 1.2 μg/ml TPCK Trypsin.
-
Incubate the infected cells for an additional 23 hours.
-
At 24 hours post-infection, collect the viral supernatant.
-
Determine the viral titer in the supernatant using a TCID50 (50% Tissue Culture Infectious Dose) assay to quantify the extent of viral replication.
-
Signaling Pathways and Mechanisms of Action
Currently, there is a lack of specific information in the scientific literature detailing the signaling pathways directly modulated by this compound. The general classification of related compounds as cardiac glycosides and anti-inflammatory agents suggests potential interactions with pathways such as the Na+/K+-ATPase pump or inflammatory cascades regulated by transcription factors like NF-κB. However, without direct experimental evidence for this compound, any proposed mechanism remains speculative.
Further research is required to elucidate the precise molecular targets and signaling pathways through which this compound exerts its biological effects.
Visualizations
As no specific signaling pathways for this compound have been elucidated in the available literature, a diagrammatic representation cannot be provided at this time. The creation of an accurate and informative diagram is contingent on future research identifying the molecular mechanisms of this compound.
However, to illustrate a potential experimental workflow for screening compounds like this compound, the following diagram is provided.
Figure 1. A generalized workflow for the in vitro screening of natural products for antiviral activity.
Conclusion and Future Directions
This compound (CAS 53452-34-9) is an ent-kaurane diterpenoid glycoside with potential for further investigation in drug discovery. While its physicochemical properties are defined, a significant gap exists in the understanding of its specific biological activities, quantitative efficacy, and mechanism of action. The experimental protocols in which it has been included provide a foundation for future studies.
To advance the therapeutic potential of this compound, future research should focus on:
-
Quantitative Biological Assays: Determining key parameters such as IC50 and EC50 values for various biological activities, including its potential antiviral, anti-inflammatory, and cytotoxic effects.
-
Mechanism of Action Studies: Identifying the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models to understand its pharmacokinetic and pharmacodynamic properties.
The information compiled in this technical guide serves as a starting point for researchers and drug development professionals to design and execute studies that will unlock the full therapeutic potential of this compound.
References
- 1. Synthesis and trypanocidal activity of ent-kaurane glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Four New Pterosins from Pteris cretica and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A natural product compound inhibits coronaviral replication in vitro by binding to the conserved Nsp9 SARS-CoV-2 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biosynthesis of Creticoside C
Audience: Researchers, scientists, and drug development professionals.
Abstract
Creticoside C, a member of the kaurane (B74193) diterpenoid glycoside family, represents a class of natural products with significant biological potential. Understanding its biosynthetic pathway is crucial for advancing research into its pharmacological properties and for the development of synthetic biology platforms for its production. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon established principles of terpenoid and glycoside biochemistry. The pathway is delineated into two principal stages: the biosynthesis of the ent-kaurane diterpenoid aglycone and its subsequent glycosylation. This document details the enzymatic reactions, intermediate compounds, and the genetic machinery likely involved. Furthermore, it furnishes detailed experimental protocols for key analytical and biochemical procedures, presents quantitative data in structured tables, and utilizes Graphviz diagrams to visualize the metabolic and experimental workflows. While the precise structure of this compound is not definitively established in publicly accessible literature, this guide constructs a robust hypothetical pathway based on the known structures of co-occurring analogues, such as Creticoside A and B, isolated from Pteris cretica.
Introduction to this compound and Diterpenoid Glycosides
Diterpenoids are a diverse class of C20 natural products derived from the universal precursor geranylgeranyl pyrophosphate (GGPP). The kaurane family of diterpenoids is characterized by a tetracyclic carbon skeleton and serves as precursors for a wide array of bioactive molecules, including the plant hormones gibberellins (B7789140) and the natural sweetener steviol. Glycosylation, the enzymatic attachment of sugar moieties to an aglycone, is a common modification of diterpenoids, often enhancing their solubility, stability, and biological activity.
This compound is a diterpenoid glycoside isolated from the fern Pteris cretica. While its exact structure awaits full elucidation, its classification and the structures of its analogues, Creticoside A (ent-kaur-16-ene-2α,15β-diol 2-O-β-D-glucoside) and Creticoside B (ent-kaurane-2β,16α-diol 2-O-β-D-glucoside), strongly suggest it comprises an ent-kaurane-type aglycone with one or more sugar residues. This guide will, therefore, focus on the biosynthetic pathway of a representative dihydroxylated ent-kaurane glycoside.
Proposed Biosynthesis Pathway of the this compound Aglycone
The biosynthesis of the diterpenoid aglycone of this compound is proposed to proceed through the well-established terpenoid pathway, localized in the plastids of plant cells.
Formation of the Universal Diterpene Precursor, Geranylgeranyl Pyrophosphate (GGPP)
The biosynthesis commences with the formation of the C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), primarily through the methylerythritol 4-phosphate (MEP) pathway in the plastids.
-
Key Enzymes in the MEP Pathway:
-
1-deoxy-D-xylulose-5-phosphate synthase (DXS)
-
1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR)
-
2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (MCT)
-
4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase (CMK)
-
2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (MDS)
-
(E)-4-hydroxy-3-methylbut-2-en-1-yl diphosphate (B83284) synthase (HDS)
-
(E)-4-hydroxy-3-methylbut-2-en-1-yl diphosphate reductase (HDR)
-
Following the synthesis of IPP and DMAPP, GGPP synthase (GGPPS) catalyzes the sequential head-to-tail condensation of three molecules of IPP with one molecule of DMAPP to yield the C20 precursor, GGPP.
Cyclization of GGPP to the ent-Kaurene (B36324) Skeleton
The formation of the characteristic tetracyclic ent-kaurane skeleton from the linear GGPP is a two-step cyclization process catalyzed by two distinct terpene synthases:
-
ent-Copalyl Diphosphate Synthase (CPS): This class II diterpene cyclase protonates the terminal double bond of GGPP, initiating a cascade of cyclizations to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).
-
ent-Kaurene Synthase (KS): This class I diterpene cyclase facilitates the ionization of the diphosphate group from ent-CPP, leading to a further cyclization and rearrangement to produce the tetracyclic hydrocarbon, ent-kaurene.
Tailoring of the ent-Kaurene Skeleton
Following the formation of the ent-kaurene backbone, a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), are proposed to generate the dihydroxylated aglycone of this compound. Based on the structures of Creticoside A and B, these modifications likely involve hydroxylations at various positions on the kaurane ring system, such as C-2 and C-15 or C-16.
-
ent-Kaurene Oxidase (KO): While primarily known for its role in gibberellin biosynthesis where it oxidizes C-19, related CYP450s are responsible for hydroxylations at other positions of the kaurane skeleton. Specific CYP450s will catalyze the hydroxylation steps leading to the this compound aglycone.
The proposed pathway for the formation of a representative ent-kaurane diol aglycone is depicted below.
Creticoside C: A Technical Review of a Kaurane Diterpenoid Glycoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Creticoside C is a naturally occurring diterpenoid glycoside belonging to the kaurane (B74193) class of chemical compounds. First isolated from the fern Pteris cretica, this molecule holds potential for further investigation within the realms of pharmacology and drug discovery. This technical guide provides a comprehensive overview of the available scientific literature on this compound, focusing on its chemical properties, and contextual biological activities based on related compounds from its source. While specific biological data for this compound is limited, this review aims to consolidate the existing knowledge and provide a foundation for future research.
Chemical Profile
-
Systematic Name: 6β,16-Dihydroxykauran-2β-yl β-D-glucopyranoside
-
Molecular Formula: C₂₆H₄₄O₈
-
Molecular Weight: 484.62 g/mol
-
CAS Number: 53452-34-9
-
Class: Diterpenoid Glycoside (Kaurane-type)
-
Source: Pteris cretica (Cretan brake fern)[1]
Isolation and Characterization
Caption: General workflow for the isolation of this compound.
The structural elucidation of this compound and related kaurane glycosides is achieved through a combination of spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework and the stereochemistry of the molecule.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Identifies the presence of functional groups such as hydroxyl (-OH) and glycosidic linkages.
-
X-ray Crystallography: Offers definitive proof of the three-dimensional structure of the molecule in its crystalline form.
Biological Activity (Inferred)
Direct experimental data on the biological activity of this compound is scarce in publicly available literature. However, based on the known pharmacological activities of other kaurane diterpenoids and extracts from Pteris cretica, the following potential activities can be inferred:
Cytotoxic Activity
Several studies have reported the cytotoxic effects of extracts from Pteris cretica and other isolated kaurane diterpenoids against various cancer cell lines. For instance, related compounds from the same plant have demonstrated inhibitory effects on cancer cell growth. This suggests that this compound may also possess cytotoxic properties worthy of investigation.
Anti-inflammatory Activity
Kaurane diterpenes are a class of compounds known to exhibit anti-inflammatory effects. The mechanisms often involve the modulation of key inflammatory pathways. While not directly tested on this compound, other kaurane glycosides have been shown to inhibit the production of pro-inflammatory mediators.
Antioxidant Activity
Extracts of Pteris cretica have been shown to possess antioxidant properties. This activity is often attributed to the presence of various phytochemicals, including flavonoids and terpenoids. It is plausible that this compound contributes to the overall antioxidant capacity of the plant extract.
Experimental Protocols (General)
As specific experimental data for this compound is not available, this section provides generalized protocols for assessing the potential biological activities mentioned above, based on studies of similar compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compound (this compound) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) value is determined.
Caption: Workflow for a typical in vitro cytotoxicity (MTT) assay.
Signaling Pathways (Hypothetical)
Based on the activities of related kaurane diterpenoids, this compound could potentially modulate various signaling pathways. For instance, anti-inflammatory effects of kauranes often involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Conclusion and Future Directions
This compound is a structurally characterized kaurane diterpenoid glycoside from Pteris cretica. While its specific biological activities have not been extensively reported, the pharmacological profile of related compounds suggests that it may possess valuable cytotoxic, anti-inflammatory, and antioxidant properties. This technical review highlights the significant gap in the scientific literature regarding the bioactivity of this compound and underscores the need for further research. Future studies should focus on:
-
Comprehensive Biological Screening: Evaluating the cytotoxic, anti-inflammatory, antioxidant, and other biological activities of purified this compound.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy and Safety: Assessing the therapeutic potential and safety profile of this compound in preclinical animal models.
Such investigations will be crucial in determining the potential of this compound as a lead compound for the development of new therapeutic agents.
References
Unveiling the Bio-Potential of Creticoside C: A Technical Guide to its Preliminary Biological Screening
For Immediate Release
This technical guide offers a comprehensive overview of the preliminary biological screening of Creticoside C, a diterpenoid natural product isolated from Pteris cretica. This document is intended for researchers, scientists, and drug development professionals interested in the bioactivity of this compound. While detailed screening data for this compound is limited in publicly available literature, this guide outlines the methodologies employed in a notable antiviral screening campaign where it was evaluated, providing a framework for its further investigation.
Introduction to this compound
This compound is a diterpenoid glycoside that has been identified as a constituent of the plant Pteris cretica. Natural products, particularly those with complex structures like this compound, are a rich source of novel pharmacophores and have historically been a cornerstone of drug discovery. Preliminary biological screening is the critical first step in elucidating the therapeutic potential of such compounds.
Antiviral Screening of a Natural Product Library Including this compound
This compound was part of a natural product library screened for its ability to bind to the nonstructural protein 9 (Nsp9) of SARS-CoV-2. Nsp9 is a highly conserved protein among coronaviruses and plays an essential role in the viral replication/transcription complex, making it an attractive target for antiviral drug development. The screening aimed to identify compounds that could interfere with the function of Nsp9.
Experimental Protocol: Native Mass Spectrometry-Based Screening
The primary screening methodology employed was native mass spectrometry (MS), a powerful technique for detecting noncovalent protein-ligand interactions in a label-free manner.
Objective: To identify compounds from a natural product library that bind to recombinant SARS-CoV-2 Nsp9.
Materials and Reagents:
-
Recombinant SARS-CoV-2 Nsp9 protein
-
In-house natural product library (containing this compound)
-
High-resolution electrospray ionization–Fourier transform–ion cyclotron resonance–mass spectrometer (ESI-FT-ICR-MS)
Procedure:
-
Protein Preparation: Recombinant Nsp9 was produced and purified.
-
Native MS Optimization: The mass spectrometer was optimized for native conditions to maintain the folded state of the Nsp9 protein and any noncovalent interactions. This typically involves using a buffer system like ammonium (B1175870) acetate (B1210297) and optimizing instrumental parameters to minimize protein unfolding.
-
Screening: The natural product library, including this compound, was screened against the Nsp9 protein.
-
Data Analysis: The mass spectra were analyzed for the appearance of new peaks corresponding to the Nsp9-ligand complex. The mass difference between the unbound protein and the complex allows for the direct determination of the molecular weight of the bound ligand.
While the screening identified oridonin (B1677485) as a significant binder to Nsp9, specific quantitative data for the binding affinity of this compound to Nsp9 was not reported in the primary study. This suggests that under the tested conditions, this compound was not a primary "hit" for this specific target.
Data Presentation
As no specific quantitative data for the biological activity of this compound was published from the aforementioned screening, a data table cannot be provided at this time. Further studies are required to determine its bioactivity profile.
Visualizing the Scientific Process
To aid in the understanding of the screening process and the potential mechanism of action, the following diagrams have been generated.
Caption: Experimental workflow for the native mass spectrometry screening of this compound.
Caption: Targeted pathway: Inhibition of Nsp9's role in viral replication.
Future Directions and Conclusion
The inclusion of this compound in a high-throughput screening against a key viral protein target highlights its availability and potential for biological investigation. Although it did not emerge as a primary hit in the anti-SARS-CoV-2 Nsp9 screen, this does not preclude it from having other significant biological activities.
It is recommended that future research on this compound includes broader preliminary screening across a range of assays, such as:
-
Cytotoxicity assays against a panel of cancer cell lines.
-
Antimicrobial assays against various bacterial and fungal strains.
-
Anti-inflammatory assays to assess its effect on inflammatory pathways.
-
Enzyme inhibition assays against other relevant therapeutic targets.
In-depth Technical Guide: The Potential Therapeutic Relevance of Creticoside C
A comprehensive exploration of its mechanism of action, experimental validation, and future directions for drug development.
Foreword
The quest for novel therapeutic agents with enhanced efficacy and minimal side effects is a perpetual endeavor in biomedical research. In this context, natural products have historically served as a rich reservoir of bioactive compounds with diverse pharmacological activities. This whitepaper delves into the emerging potential of Creticoside C, a compound that has garnered preliminary attention for its therapeutic possibilities. The subsequent sections will provide a detailed overview of the current understanding of this compound, focusing on its mechanism of action, experimental validation, and the quantitative data that underpins its potential. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to understand the foundational science and future prospects of this compound.
Executive Summary
Initial investigations into the therapeutic relevance of this compound have been initiated; however, at present, there is a notable absence of publicly available scientific literature detailing its specific biological activities, signaling pathways, and quantitative efficacy. The scientific community awaits the publication of peer-reviewed studies to substantiate any therapeutic claims. This guide, therefore, serves as a forward-looking framework, outlining the necessary experimental avenues and data required to rigorously evaluate the potential of this compound as a viable therapeutic candidate. While the core requirements of this document, including data tables, experimental protocols, and signaling pathway diagrams, cannot be fulfilled with currently available information, the subsequent sections will delineate the hypothetical experimental designs and data presentation formats that would be essential for a comprehensive assessment.
Hypothetical Signaling Pathway Interactions
To elucidate the mechanism of action of any novel compound, it is crucial to identify the cellular signaling pathways it modulates. In the absence of specific data for this compound, we can propose a generalized experimental approach to uncover these interactions.
A logical first step would involve high-throughput screening against a panel of known signaling pathways implicated in prevalent diseases, such as cancer, inflammation, and metabolic disorders. For instance, investigating the effect of this compound on pathways like MAPK/ERK, PI3K/AKT/mTOR, NF-κB, and JAK/STAT would be critical.
A diagrammatic representation of a hypothetical experimental workflow to identify such interactions is presented below.
Caption: Hypothetical workflow for elucidating this compound's mechanism.
Essential Experimental Protocols for Therapeutic Evaluation
To rigorously assess the therapeutic potential of this compound, a series of well-defined experimental protocols must be employed. The following outlines the standard methodologies that would be required.
Cell Viability and Cytotoxicity Assays
-
Objective: To determine the concentration range over which this compound exhibits biological activity without inducing significant cell death in non-target cells.
-
Methodology:
-
Cell Culture: Culture relevant human cell lines (e.g., cancer cell lines for oncology studies, immune cells for inflammation studies) in appropriate media and conditions.
-
Treatment: Seed cells in 96-well plates and treat with a serial dilution of this compound for 24, 48, and 72 hours.
-
Assay: Utilize a metabolic assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent assay like CellTiter-Glo® to quantify cell viability.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value to determine the compound's potency.
-
Western Blot Analysis for Signaling Pathway Modulation
-
Objective: To visualize the effect of this compound on the phosphorylation status and expression levels of key proteins within a targeted signaling pathway.
-
Methodology:
-
Protein Extraction: Treat cells with this compound for a specified time course, then lyse the cells to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific to the phosphorylated and total forms of the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantitative Data Presentation
All quantitative data from the aforementioned experiments should be meticulously documented and presented in a clear, tabular format to facilitate comparison and interpretation.
Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast | Data Not Available |
| A549 | Lung | Data Not Available |
| HeLa | Cervical | Data Not Available |
| PC-3 | Prostate | Data Not Available |
Table 2: Hypothetical Effect of this compound on Key Signaling Protein Phosphorylation
| Target Protein | Treatment Concentration (µM) | Fold Change in Phosphorylation (vs. Control) |
| p-ERK1/2 | Data Not Available | Data Not Available |
| p-AKT (S473) | Data Not Available | Data Not Available |
| p-STAT3 (Y705) | Data Not Available | Data Not Available |
Conclusion and Future Directions
While the therapeutic potential of this compound remains to be scientifically validated, this whitepaper provides a comprehensive roadmap for its evaluation. The immediate future of this compound research hinges on the execution of foundational in vitro studies to establish its bioactivity and elucidate its mechanism of action. Should these initial studies yield promising results, subsequent research should focus on in vivo animal models to assess efficacy, pharmacokinetics, and safety profiles. The scientific community eagerly awaits the publication of robust data that will determine whether this compound can transition from a compound of interest to a clinically relevant therapeutic agent. The frameworks provided herein are intended to guide these future investigations and ensure that the evaluation of this compound is conducted with the scientific rigor necessary for successful drug development.
Ethnobotanical Landscape of Creticoside-Containing Flora: A Technical Guide for Drug Discovery
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Creticosides
Creticosides are a class of iridoid glycosides, secondary metabolites found predominantly within plant genera of the Scrophulariaceae family, notably Verbascum and Scrophularia, as well as in the Buddleja genus. These compounds are integral to the chemical defense mechanisms of the plants and have garnered significant scientific interest due to their association with the traditional medicinal uses of their host plants. The ethnobotanical record points towards a long history of using these plants to treat ailments characterized by inflammation, pain, and microbial infections.
This guide provides a comprehensive overview of the ethnobotanical background of creticoside-containing plants, details on their chemical composition, and protocols for their study. It aims to bridge the gap between traditional knowledge and modern pharmacological research, offering a foundation for the development of novel therapeutic agents.
Ethnobotanical Significance and Traditional Applications
The genera Verbascum (Mullein) and Scrophularia (Figwort) are cornerstones of traditional medicine systems across Europe, Asia, and North America.[1][2][3] Their historical application in treating a wide array of diseases provides a compelling rationale for investigating their bioactive constituents, including creticosides.
-
Verbascum Species (Mullein): Commonly known as mullein, species from this genus have been extensively used in folk medicine.[2] The leaves and flowers are traditionally prepared as infusions, decoctions, or oils to treat respiratory conditions such as bronchitis, dry coughs, and asthma.[1] Their reported expectorant, mucolytic, and demulcent properties are central to these uses.[1] Topically, Verbascum preparations are applied for inflammatory skin conditions, wounds, and hemorrhoids.[1][3] The widespread use against ailments with a strong inflammatory component, including rheumatism and earaches, suggests the presence of potent anti-inflammatory compounds.[1][2]
-
Scrophularia Species (Figwort): Known as figworts, these plants are staples in traditional Chinese medicine and have been used to treat fever, swelling, constipation, and pharyngitis.[4] The common thread among their diverse applications is the treatment of conditions related to inflammation and infection.[4] Traditional uses include remedies for ulcers, wounds, eczema, and goiters.[5] The genus is recognized as a rich source of iridoid glycosides, which are believed to be responsible for their documented anti-inflammatory, hepatoprotective, and wound-healing activities.[4][6]
-
Buddleja Species (Butterfly Bush): The Buddleja genus, while famous for its ornamental value, also has a place in traditional medicine, though less documented in the context of creticosides specifically.[7] Various species are used for their anti-inflammatory and wound-healing properties.
The correlation between the traditional uses of these plants—primarily for treating inflammatory and infectious diseases—and the known biological activities of iridoid glycosides provides a strong basis for focused pharmacological investigation of creticosides.
Quantitative Analysis of Bioactive Compounds
While specific quantitative data for creticosides across a wide range of species is an emerging area of research, phytochemical studies on Verbascum provide insight into the concentration of related bioactive compounds. The concentration of these compounds can vary significantly based on the species, plant part, and even the time of harvest.[8]
| Plant Genus | Active Compound Class | Total Content (%) | Plant Part | Method of Quantification |
| Verbascum spp. | Flavonoid Glycosides | 0.95 - 1.3% | Flowers | Pharmacognosy Analysis |
| Verbascum spp. | Flavonoid Aglycones | 0.006 - 0.135% | Flowers | Pharmacognosy Analysis |
| Verbascum spp. | Saponins | Hemolytic Index: 4000-13095 | Flowers | Hemolytic Index Determination |
Table 1: Quantitative data on major active constituents in Verbascum species, adapted from pharmacognosy studies.[8][9] Note: Specific creticoside quantification is limited in available literature; flavonoid and saponin (B1150181) content is provided as an indicator of overall secondary metabolite presence.
Biological Activity and Molecular Mechanisms
The ethnobotanical uses of creticoside-containing plants, particularly for inflammatory conditions, are substantiated by modern research into the biological activities of iridoid glycosides. The primary mechanism of action is believed to be the modulation of inflammatory signaling pathways.
Anti-inflammatory Signaling Pathways
Creticosides and related glycosides are hypothesized to exert their anti-inflammatory effects by inhibiting key signaling cascades involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of pro-inflammatory mediators including cytokines (e.g., TNF-α, IL-6), and enzymes like iNOS and COX-2.[10]
An inflammatory stimulus, such as Lipopolysaccharide (LPS), typically activates Toll-Like Receptor 4 (TLR4), initiating a cascade that leads to the activation of IKK. IKK then phosphorylates IκBα, targeting it for degradation and releasing NF-κB to translocate to the nucleus. Simultaneously, the MAPK pathway (including p38, ERK, and JNK) is activated, leading to the activation of transcription factor AP-1. Both NF-κB and AP-1 drive the transcription of pro-inflammatory genes. Creticosides may intervene at one or more points in this cascade, for instance, by inhibiting IκBα phosphorylation or suppressing the activation of MAPK proteins.[10][11]
Caption: Hypothesized mechanism of creticoside anti-inflammatory action.
Experimental Protocols
General Protocol for Extraction and Isolation of Creticosides
This protocol outlines a general methodology for the extraction and isolation of iridoid glycosides like creticosides from plant material. Specific solvents and chromatographic conditions may require optimization based on the plant species and target compound.
Caption: General experimental workflow for isolating creticosides.
Methodology Details:
-
Plant Material Preparation: Aerial parts (leaves and flowers) of the selected plant are collected, air-dried at room temperature, and ground into a fine powder.
-
Extraction: The powdered material is macerated with methanol (B129727) (or 80% ethanol) at room temperature for 24-48 hours, with occasional shaking. The process is typically repeated three times to ensure exhaustive extraction.
-
Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. Iridoid glycosides are typically enriched in the n-butanol fraction.
-
Column Chromatography: The dried n-butanol fraction is subjected to column chromatography over silica (B1680970) gel or Sephadex LH-20. Elution is performed with a gradient solvent system (e.g., chloroform-methanol-water) to separate compounds based on polarity.
-
Fraction Analysis: Collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing the target iridoid glycosides.
-
Purification: Fractions showing the presence of creticosides are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC).
-
Structural Elucidation: The purity and structure of the isolated compound are confirmed using spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMBC).
Conclusion and Future Directions
The rich ethnobotanical history of plants from the Verbascum and Scrophularia genera provides a valuable starting point for the discovery of novel anti-inflammatory agents. Creticosides and other resident iridoid glycosides are strong candidates for the bioactive principles underlying the traditional therapeutic claims. The convergence of historical use and modern analytical and pharmacological methods presents a powerful paradigm for drug development.
Future research should focus on:
-
Systematic Quantification: Broad-scale quantitative analysis of creticosides across different species, geographical locations, and seasons.
-
Mechanism of Action: Detailed elucidation of the molecular targets and signaling pathways modulated by purified creticosides.
-
In Vivo Studies: Validation of anti-inflammatory and other therapeutic effects in preclinical animal models.
-
Synergistic Effects: Investigation of potential synergistic interactions between creticosides and other phytochemicals within the plant extracts.
By systematically exploring the ethnobotanical leads, researchers can unlock the full therapeutic potential of these remarkable medicinal plants.
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. Searching for Scientific Explanations for the Uses of Spanish Folk Medicine: A Review on the Case of Mullein (Verbascum, Scrophulariaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The genus Scrophularia: a source of iridoids and terpenoids with a diverse biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The genus Scrophularia: a source of iridoids and terpenoids with a diverse biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buddleja - Wikipedia [en.wikipedia.org]
- 8. [Pharmacognosy study of Verbascum species] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Anti-Inflammatory Activity of the New Cardiotonic Steroid γ-Benzylidene Digoxin 8 (BD-8) in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Creticoside C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Creticoside C is a diterpenoid glycoside belonging to the ent-kaurane class of natural products.[1] Its known source is the fern Pteris cretica, a plant with a history of use in traditional medicine.[2][3] While detailed biological activities of this compound are not extensively documented in publicly available scientific literature, related compounds from Pteris cretica have demonstrated various biological effects, including cytotoxic and hypolipidemic activities. The protocols outlined below are based on established methodologies for the isolation of diterpenoid glycosides from Pteris cretica and related plant species. These methods can be adapted and optimized for the specific objective of isolating this compound.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₆H₄₄O₈ | [4] |
| Molecular Weight | 484.6 g/mol | [4] |
| CAS Number | 53452-34-9 | [4] |
| Compound Class | ent-Kaurane Diterpenoid Glycoside | [1] |
Experimental Protocols
Protocol 1: General Extraction of Diterpenoid Glycosides from Pteris cretica
This protocol is a generalized procedure based on methods reported for the extraction of various secondary metabolites from Pteris cretica.[2]
1. Plant Material Preparation:
-
Collect fresh aerial parts of Pteris cretica.
-
Air-dry the plant material in a shaded, well-ventilated area until brittle.
-
Grind the dried plant material into a coarse powder using a mechanical grinder.
2. Extraction:
-
Macerate the powdered plant material (e.g., 5 kg) with 70% (v/v) aqueous ethanol (B145695) (e.g., 60 L) at room temperature for a period of 24-48 hours with occasional stirring.[2]
-
Alternatively, perform Soxhlet extraction for a more exhaustive extraction.
-
Filter the extract through cheesecloth or a suitable filter paper to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude ethanol extract.[2]
3. Solvent Partitioning (Liquid-Liquid Extraction):
-
Suspend the crude ethanol extract in water.
-
Sequentially partition the aqueous suspension with solvents of increasing polarity to separate compounds based on their polarity. A typical solvent series is:
-
Petroleum Ether (to remove nonpolar compounds like fats and waxes)
-
Dichloromethane (B109758) (or Chloroform)
-
Ethyl Acetate
-
n-Butanol (where many glycosides are expected to partition)[2]
-
-
Concentrate each solvent fraction using a rotary evaporator to yield the respective partitioned extracts. The n-butanol fraction is expected to be enriched with glycosides like this compound.
Protocol 2: Purification of this compound by Column Chromatography
This protocol outlines the chromatographic steps for the purification of this compound from the enriched n-butanol fraction. This is a generalized protocol and may require optimization of solvent systems.
1. Silica (B1680970) Gel Column Chromatography (Initial Separation):
-
Pack a glass column with silica gel 60 (70-230 mesh) using a suitable solvent system (e.g., a gradient of dichloromethane-methanol or chloroform-methanol).
-
Dissolve the dried n-butanol extract in a minimal amount of the initial mobile phase.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a stepwise or linear gradient of increasing polarity. For example, start with 100% dichloromethane and gradually increase the percentage of methanol (B129727).[2]
-
Collect fractions of a fixed volume (e.g., 200 mL).[2]
-
Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable developing solvent and visualization reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
-
Combine fractions with similar TLC profiles.
2. Sephadex LH-20 Column Chromatography (Size Exclusion and Polishing):
-
Further purify the fractions containing the compound of interest using a Sephadex LH-20 column.
-
Pack the column with Sephadex LH-20 and equilibrate with a suitable solvent, typically methanol.
-
Dissolve the semi-purified fraction in methanol and apply it to the column.
-
Elute with methanol and collect fractions.
-
Monitor the fractions by TLC to identify those containing the purified this compound.
3. Semi-Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):
-
For obtaining high-purity this compound, employ semi-preparative HPLC.
-
A C18 reversed-phase column is commonly used for the separation of glycosides.
-
The mobile phase typically consists of a gradient of methanol and water or acetonitrile (B52724) and water.[2]
-
The separation should be monitored using a UV detector at a suitable wavelength.
-
Collect the peak corresponding to this compound.
-
Remove the solvent under reduced pressure to obtain the pure compound.
Data Presentation
| Step | Starting Material (g) | Fraction/Compound | Solvent System/Conditions | Yield (g) | Purity (%) |
| Extraction | Dried P. cretica powder | Crude 70% Ethanol Extract | 70% Ethanol, Maceration | - | - |
| Partitioning | Crude Ethanol Extract | n-Butanol Fraction | Water/n-Butanol | - | - |
| Silica Gel CC | n-Butanol Fraction | Combined Fractions (e.g., F8-F12) | Dichloromethane:Methanol Gradient | - | - |
| Sephadex LH-20 | Combined Silica Fractions | Purified this compound Fraction | Methanol | - | - |
| Prep-HPLC | Purified Fraction | This compound | Methanol:Water Gradient | - | >95% |
Mandatory Visualizations
Experimental Workflow for this compound Extraction and Purification
References
Application Notes and Protocols for the HPLC Analysis of Creticoside C
Introduction
Creticoside C is a diterpenoid glycoside that has garnered interest within the scientific community. For researchers, scientists, and professionals in drug development, accurate and reliable quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of this compound. This document provides a detailed application note and a general protocol for the determination of this compound using Reversed-Phase HPLC (RP-HPLC) with UV detection, based on established methods for similar compounds like diterpenoid glycosides and saponins.
Principle of the Method
This method utilizes RP-HPLC to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water. The isocratic or gradient elution allows for the effective separation of compounds based on their polarity. This compound, lacking a strong chromophore, is typically detected at a low UV wavelength, around 205-210 nm. Quantification is performed by comparing the peak area of the analyte in the sample to that of a certified reference standard.
Quantitative Data Summary
The following table summarizes typical chromatographic conditions for the analysis of diterpenoid glycosides, which can be adapted and optimized for this compound.
| Parameter | Typical Conditions |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 203 nm[1] |
| Injection Volume | 20 µL[1] |
| Run Time | 20 - 40 minutes (depending on gradient) |
Experimental Protocols
1. Reagents and Materials
-
This compound analytical standard (Purity ≥98%)
-
HPLC grade acetonitrile
-
HPLC grade water (e.g., Milli-Q or equivalent)
-
Methanol (B129727) (for sample and standard preparation)
-
0.45 µm syringe filters
2. Standard Solution Preparation
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 2-8°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 10, 25, 50, 100, 250 µg/mL).
3. Sample Preparation (General Procedure for Plant Material)
-
Extraction: Accurately weigh about 1 g of the powdered plant material and place it in a suitable vessel. Add 20 mL of 70% methanol and extract using sonication for 30 minutes or by shaking at a controlled temperature (e.g., 70°C) for 30 minutes.[2][3][4][5]
-
Centrifugation/Filtration: After extraction, centrifuge the mixture to pellet the solid material.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.
4. HPLC Analysis
-
Set up the HPLC system according to the parameters outlined in the quantitative data summary table.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard and sample solutions.
-
Record the chromatograms and integrate the peak areas corresponding to this compound.
5. Method Validation (General Guidelines)
For use in a regulated environment, the analytical method must be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Key parameters for HPLC method validation.
References
- 1. Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
In Vitro Assays for Creticoside C Biological Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Creticoside C, a diterpenoid glycoside with the molecular formula C26H44O8, is a natural compound of interest for its potential biological activities. However, publicly available data on the specific bioactivities of isolated this compound is limited. This document leverages data from its primary plant source, Cistus creticus, to provide detailed protocols for in vitro assays relevant to its likely therapeutic properties, particularly antioxidant and anti-inflammatory effects. The presented data, derived from extracts of Cistus creticus, which are rich in various bioactive molecules including diterpenes, flavonoids, and other polyphenols, serve as a valuable proxy for assessing the potential activities of this compound. These protocols are designed to guide researchers in the systematic evaluation of this compound's efficacy.
Data Presentation: Biological Activities of Cistus creticus Extracts
The following tables summarize the quantitative data on the antioxidant and anti-inflammatory activities of various Cistus creticus extracts, providing a baseline for the potential efficacy of its constituents, including this compound.
Table 1: In Vitro Antioxidant Activity of Cistus creticus Extracts
| Assay | Extract Type | EC50/IC50 (µg/mL) | Reference |
| DPPH Radical Scavenging | Methanolic Extract | 13.94 | [1] |
| DPPH Radical Scavenging | Aqueous Extract (Infusion) | 34.41 - 46.1 | [1][2] |
| DPPH Radical Scavenging | Ethanolic Extract | 7.85 - 165.10 | [3] |
| Thiobarbituric Acid Reactive Substances (TBARS) | Hydroethanolic Extract | 2.2 - 5.5 | [2] |
| Ferric Reducing Antioxidant Power (FRAP) | Methanolic Extract | Value reported as 1.27 M/g | [1] |
| Molybdate Assay | Leaf Extract (September) | 108.62 | [4] |
EC50/IC50 values represent the concentration of the extract required to achieve 50% of the maximum effect. Lower values indicate higher potency. Data variability is due to differences in extraction methods, plant origin, and specific assay conditions.
Table 2: In Vitro Anti-inflammatory Activity of Cistus creticus Extracts
| Assay | Extract Type | IC50 (µg/mL) | Reference |
| Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW264.7 Macrophages | Hydroethanolic Extract | 123 | [2] |
| Nitric Oxide (NO) Production Inhibition in LPS-stimulated RAW264.7 Macrophages | Aqueous Extract (Infusion) | 136 | [2] |
IC50 values represent the concentration of the extract required to inhibit 50% of the nitric oxide production. Lower values indicate higher anti-inflammatory potential.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols can be adapted for the evaluation of this compound.
Antioxidant Activity Assays
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[5][6][7]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (spectrophotometric grade)
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color. Store in the dark.
-
Prepare a series of dilutions of the test compound and the positive control in methanol.
-
To a 96-well plate, add 100 µL of each dilution of the test compound or control.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test compound.
-
Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of the test compound.
This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a colored ferrous-probe complex is monitored spectrophotometrically.[8][9][10]
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Test compound (this compound)
-
Standard (e.g., Ferrous sulfate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Prepare a series of dilutions of the test compound and the ferrous sulfate (B86663) standard.
-
Add 20 µL of the sample or standard to a 96-well plate.
-
Add 180 µL of the FRAP reagent to each well and mix thoroughly.
-
Incubate the plate at 37°C for a specified time (e.g., 4-10 minutes).
-
Measure the absorbance at 593 nm.
-
Create a standard curve using the absorbance values of the ferrous sulfate standards.
-
Calculate the FRAP value of the sample from the standard curve, expressed as Fe²⁺ equivalents.
Anti-inflammatory Activity Assays
This cell-based assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[11][12][13]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound)
-
Positive control (e.g., L-NAME)
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite (B80452) standard
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound or positive control for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of the Griess reagent to the supernatant in a new 96-well plate.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using sodium nitrite.
-
Calculate the concentration of nitrite in the samples from the standard curve.
-
Determine the percentage inhibition of NO production and the IC50 value.
-
A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed inhibition is not due to cytotoxicity.
This simple, non-cellular assay evaluates the ability of a compound to prevent the heat-induced denaturation of protein, which is analogous to the denaturation of proteins that occurs during inflammation.[14][15][16]
Materials:
-
Bovine Serum Albumin (BSA) or Egg Albumin (1% aqueous solution)
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Test compound (this compound)
-
Positive control (e.g., Diclofenac sodium)
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture consisting of 0.5 mL of the test compound at various concentrations and 0.5 mL of 1% albumin solution.
-
Adjust the pH to 6.3-6.4 if necessary.
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating the mixture at 70°C for 5 minutes in a water bath.
-
After cooling, measure the turbidity (absorbance) at 660 nm.
-
The control consists of the albumin solution without the test compound.
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for DPPH Radical Scavenging Assay.
Caption: Workflow for Inhibition of NO Production Assay.
Caption: Potential Inhibition of the NF-κB Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioactive Compounds and Functional Properties of Herbal Preparations of Cystus creticus L. Collected From Rhodes Island - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Seasonal variation in the phenolic compounds of Algerian Cistus creticus leaf extracts: an in silico and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. ultimatetreat.com.au [ultimatetreat.com.au]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]
- 14. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. medwinpublisher.org [medwinpublisher.org]
Application Notes and Protocols for Evaluating Creticoside C Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models for assessing the therapeutic efficacy of Creticoside C, a compound of interest for its potential pharmacological activities. The following sections detail experimental protocols and data presentation for a well-established animal model of acute inflammation, which can be adapted to investigate the anti-inflammatory properties of this compound.
Introduction to this compound and its Therapeutic Potential
While specific in-vivo studies on this compound are not extensively documented in publicly available literature, its chemical class suggests potential therapeutic benefits, particularly in the context of inflammation. To evaluate such potential, standardized and reproducible animal models are essential. These models allow for the investigation of a compound's mechanism of action, dose-response relationship, and overall efficacy before proceeding to clinical trials.
Recommended Animal Model: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a classical and widely accepted method for screening acute anti-inflammatory activity.[1][2] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a biphasic inflammatory response.[1]
-
Early Phase (0-1.5 hours): Characterized by the release of histamine, serotonin, and bradykinin.[1][3]
-
Late Phase (1.5-5 hours): Primarily mediated by the overproduction of prostaglandins, with the involvement of proteases and lysosomal enzymes.[1][4]
This model is particularly sensitive to inhibitors of cyclooxygenase (COX) enzymes, making it suitable for the evaluation of both steroidal and non-steroidal anti-inflammatory drugs (NSAIDs).[4][5][6]
Quantitative Data Presentation
The following tables represent hypothetical data for a study evaluating the efficacy of this compound in the carrageenan-induced paw edema model.
Table 1: Effect of this compound on Paw Edema Volume in Rats
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) ± SEM (at 3 hours post-carrageenan) | Percentage Inhibition of Edema (%) |
| Vehicle Control | - | 1.25 ± 0.12 | 0 |
| This compound | 50 | 0.98 ± 0.09* | 21.6 |
| This compound | 100 | 0.72 ± 0.07 | 42.4 |
| This compound | 200 | 0.51 ± 0.05 | 59.2 |
| Indomethacin (Reference) | 10 | 0.45 ± 0.04** | 64.0 |
*p<0.05, **p<0.01 compared to Vehicle Control. SEM: Standard Error of the Mean.
Table 2: Time-Course of Paw Edema Inhibition by this compound (100 mg/kg, p.o.)
| Time Post-Carrageenan (hours) | Mean Paw Volume Increase (mL) ± SEM - Vehicle Control | Mean Paw Volume Increase (mL) ± SEM - this compound (100 mg/kg) | Percentage Inhibition of Edema (%) |
| 1 | 0.65 ± 0.06 | 0.52 ± 0.05 | 20.0 |
| 2 | 1.02 ± 0.10 | 0.75 ± 0.08* | 26.5 |
| 3 | 1.25 ± 0.12 | 0.72 ± 0.07 | 42.4 |
| 4 | 1.18 ± 0.11 | 0.68 ± 0.06 | 42.4 |
| 5 | 1.05 ± 0.09 | 0.61 ± 0.05** | 41.9 |
*p<0.05, **p<0.01 compared to Vehicle Control at the same time point. SEM: Standard Error of the Mean.
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in-vivo acute anti-inflammatory efficacy of this compound by measuring its ability to inhibit paw edema induced by carrageenan.[3]
Materials:
-
Male Wistar rats (150-200g)[7]
-
This compound
-
Carrageenan (Lambda, Type IV)[3]
-
Indomethacin (Reference drug)[3]
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
Sterile 0.9% saline[3]
-
Animal handling and injection equipment
Procedure:
-
Animal Acclimatization: House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard rodent chow and water for at least one week prior to the experiment.[1][3]
-
Animal Fasting: Fast animals overnight before the experiment with free access to water.[1]
-
Experimental Groups:
-
Drug Administration: Administer the test compounds and reference drug 30-60 minutes before the carrageenan injection.[4][5]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the left hind paw of each rat.[3][8]
-
Measurement of Paw Volume:
-
Data Analysis:
-
Calculate the increase in paw volume (edema) at each time point for each animal: Edema = Vₜ - V₀.[1]
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.[9]
-
Analyze the data using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treated groups with the control group. A p-value of less than 0.05 is generally considered statistically significant.[1]
-
Visualizations
Signaling Pathways
The anti-inflammatory effects of natural products are often attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. While the specific targets of this compound are yet to be fully elucidated, a potential mechanism could involve the inhibition of pro-inflammatory mediators.
Caption: Potential mechanism of this compound in carrageenan-induced inflammation.
Experimental Workflow
A clear and logical workflow is crucial for the successful execution of in-vivo experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. researchgate.net [researchgate.net]
- 7. asianjpr.com [asianjpr.com]
- 8. 4.3.3. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 9. 4.7. Carrageenan-Induced Paw Edema Test [bio-protocol.org]
Application Notes and Protocols for Creticoside C Mechanism of Action Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature explicitly detailing the mechanism of action of Creticoside C is limited. The following application notes and protocols are based on the known biological activities of extracts from Cistus creticus, the plant from which this compound is derived, and the established mechanisms of action of other diterpenoid compounds with similar predicted activities. The experimental data presented is hypothetical and for illustrative purposes.
Introduction
This compound is a diterpenoid compound isolated from Cistus creticus, a plant traditionally used for its anti-inflammatory and antioxidant properties. Diterpenoids as a class are known to modulate key signaling pathways involved in inflammation and cellular defense against oxidative stress. These notes provide a hypothetical framework for investigating the mechanism of action of this compound, focusing on its potential anti-inflammatory and antioxidant effects.
Hypothesized Mechanism of Action
Based on the activities of related diterpenoids, this compound is proposed to exert its biological effects through a dual mechanism:
-
Anti-inflammatory Activity: Inhibition of the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3][4][5][6]
-
Antioxidant Activity: Activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2)-mediated antioxidant response element (ARE) pathway.[7][8][9][10]
Data Presentation
The following tables summarize hypothetical quantitative data from key experiments designed to test the proposed mechanism of action of this compound.
Table 1: Effect of this compound on NF-κB Activation and Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages.
| Concentration of this compound (µM) | NF-κB p65 Nuclear Translocation (% of Control) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| 0 (Vehicle Control) | 100 ± 5.2 | 1250 ± 85 | 980 ± 65 |
| 1 | 85 ± 4.1 | 1050 ± 70 | 820 ± 55 |
| 5 | 62 ± 3.5 | 780 ± 52 | 610 ± 40 |
| 10 | 45 ± 2.8 | 550 ± 38 | 430 ± 30 |
| 25 | 28 ± 1.9 | 320 ± 25 | 250 ± 18 |
| 50 | 15 ± 1.2 | 180 ± 15 | 140 ± 10 |
Table 2: Effect of this compound on Nrf2 Activation and Antioxidant Enzyme Expression in HaCaT Keratinocytes.
| Concentration of this compound (µM) | Nrf2 Nuclear Translocation (% of Control) | Heme Oxygenase-1 (HO-1) Expression (Fold Change) | NAD(P)H Quinone Dehydrogenase 1 (NQO1) Expression (Fold Change) |
| 0 (Vehicle Control) | 100 ± 6.8 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 1 | 135 ± 9.5 | 1.8 ± 0.2 | 1.5 ± 0.1 |
| 5 | 180 ± 12.1 | 2.5 ± 0.3 | 2.1 ± 0.2 |
| 10 | 250 ± 15.3 | 3.8 ± 0.4 | 3.2 ± 0.3 |
| 25 | 380 ± 20.5 | 5.2 ± 0.5 | 4.5 ± 0.4 |
| 50 | 450 ± 25.1 | 6.5 ± 0.6 | 5.8 ± 0.5 |
Experimental Protocols
In Vitro Anti-inflammatory Activity Assay: Inhibition of NF-κB Signaling
This protocol details the methodology to assess the inhibitory effect of this compound on the NF-κB pathway in lipopolysaccharide (LPS)-stimulated macrophage cells.
a. Cell Culture and Treatment:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seed cells in appropriate plates (e.g., 6-well plates for Western blotting, 96-well plates for ELISA).
-
Pre-treat cells with varying concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for the desired time (e.g., 30 minutes for p65 translocation, 24 hours for cytokine measurement).
b. Western Blot for NF-κB p65 Nuclear Translocation:
-
Following treatment, fractionate the cells to separate nuclear and cytoplasmic extracts.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies against NF-κB p65 and a nuclear loading control (e.g., Lamin B1).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL detection system and quantify band intensity.
c. ELISA for Pro-inflammatory Cytokines (TNF-α and IL-6):
-
After 24 hours of stimulation, collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
In Vitro Antioxidant Activity Assay: Activation of the Nrf2-ARE Pathway
This protocol describes the methods to evaluate the activation of the Nrf2 antioxidant pathway by this compound in human keratinocyte cells.
a. Cell Culture and Treatment:
-
Culture HaCaT keratinocyte cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in appropriate plates.
-
Treat cells with varying concentrations of this compound (or vehicle control) for the desired time (e.g., 4 hours for Nrf2 translocation, 24 hours for enzyme expression).
b. Immunofluorescence for Nrf2 Nuclear Translocation:
-
Seed cells on coverslips in a 24-well plate.
-
After treatment, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 1% BSA in PBS.
-
Incubate with a primary antibody against Nrf2.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the cells using a fluorescence microscope and quantify nuclear Nrf2 fluorescence intensity.
c. Real-Time Quantitative PCR (RT-qPCR) for Antioxidant Enzyme Gene Expression:
-
After treatment, lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform RT-qPCR using primers for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative gene expression using the ΔΔCt method.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
Caption: Proposed antioxidant mechanism of this compound via activation of the Nrf2-ARE pathway.
Experimental Workflow Diagrams
Caption: General workflow for Western blot analysis.
Caption: General workflow for ELISA.
References
- 1. Inhibition of NF-κB transcriptional activation in HepG2 cells by diterpenoids from the soft coral Sinularia maxima - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Marine Diterpenoids as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PKCδ/MAPKs and NF-κB Pathways are Involved in the Regulation of Ingenane-Type Diterpenoids from Euphorbia neriifolia on Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activities of several diterpenoids isolated from Hemionitis albofusca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Nrf2-Mediated Gene Transcription by Triterpenoids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel diterpenoid-type activators of the Keap1/Nrf2/ARE signaling pathway and their regulation of redox homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis and Evaluation of Creticoside C Derivatives
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Creticoside C is a naturally occurring compound that has garnered interest within the scientific community. While specific data regarding the synthesis and biological activity of this compound and its derivatives are limited in publicly available literature, this document provides a comprehensive guide based on related compounds isolated from Pteris cretica and the broader class of ent-kaurane diterpene glycosides. These protocols and notes are intended to serve as a foundational resource for the synthesis, purification, and biological evaluation of novel this compound derivatives.
The information presented herein is compiled from studies on analogous compounds and provides a strong starting point for researchers venturing into the exploration of this potentially bioactive molecule.
II. Data Presentation: Biological Activities of Related Compounds from Pteris cretica
Table 1: Cytotoxic Activity of Pterosin Derivatives from Pteris cretica
| Compound | Cell Line | IC₅₀ (µM) |
| Creticolacton A | HCT-116 | 22.4[1] |
| 13-hydroxy-2(R),3(R)-pterosin L | HCT-116 | 15.8[1] |
Table 2: Enzymatic Inhibition and Antioxidant Activity of Maleate Derivatives from Pteris cretica
| Compound | Activity | IC₅₀ (µg/mL) |
| Isolate F9 | α-glucosidase Inhibition | 140.1 ± 0.12 |
| Acetylcholinesterase Inhibition | 155.2 ± 0.19 | |
| DPPH Radical Scavenging | 162.4 ± 0.15 | |
| Isolate CB18 | α-glucosidase Inhibition | 168.1 ± 0.15 |
| Acetylcholinesterase Inhibition | 172.8 ± 0.11 | |
| DPPH Radical Scavenging | 185.2 ± 0.17 |
III. Experimental Protocols
The following are detailed, generalized protocols for the synthesis and biological evaluation of this compound derivatives, based on established methods for analogous compounds.
A. General Protocol for the Synthesis of ent-Kaurane Glycoside Derivatives
This protocol is adapted from the Koenigs-Knorr method, a widely used procedure for the formation of glycosidic bonds.
1. Materials and Reagents:
-
This compound aglycone (or a suitable ent-kaurane precursor)
-
Per-O-acetylated glycosyl bromide (e.g., acetobromo-α-D-glucose)
-
Mercuric cyanide (Hg(CN)₂)
-
Anhydrous toluene (B28343)
-
Triethylamine (B128534) (Et₃N)
-
Methanol (MeOH)
-
Water (H₂O)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
2. Procedure:
-
Step 1: Glycosylation
-
Dissolve the this compound aglycone (1 equivalent) and the per-O-acetylated glycosyl bromide (1.5 equivalents) in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add mercuric cyanide (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours, then heat to 80°C and continue stirring for an additional 48-72 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude per-O-acetylated glycoside derivative.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., hexane-ethyl acetate (B1210297) gradient).
-
-
Step 2: Deacetylation
-
Dissolve the purified per-O-acetylated glycoside in a mixture of methanol, water, and triethylamine (e.g., 8:1:1 v/v/v).
-
Stir the solution at room temperature for 24 hours, monitoring the deacetylation by TLC.
-
Once the reaction is complete, concentrate the solution under reduced pressure.
-
Purify the final this compound derivative by silica gel column chromatography or preparative high-performance liquid chromatography (HPLC).
-
B. Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
1. Materials and Reagents:
-
Human cancer cell lines (e.g., HCT-116, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
CO₂ incubator
2. Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the this compound derivatives in the cell culture medium. The final DMSO concentration should be less than 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
IV. Visualizations
A. Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound derivatives.
Caption: Generalized workflow for the synthesis of this compound derivatives.
B. Hypothetical Signaling Pathway for Investigation
Given the cytotoxic potential of related compounds, a plausible signaling pathway to investigate for this compound derivatives is the induction of apoptosis. The following diagram illustrates a simplified apoptotic signaling cascade.
References
Application Notes and Protocols: Creticoside C as a Potential Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The search for novel, effective, and less toxic anticancer agents is a cornerstone of modern oncological research. Natural products, with their vast structural diversity, have historically been a rich source of new therapeutic leads. This document provides a detailed framework for the initial investigation of a novel compound, "Creticoside C," as a potential anticancer agent. In the absence of specific published data on this compound, these application notes and protocols are based on established methodologies for evaluating the anticancer properties of new chemical entities, drawing parallels from research on other natural compounds. The following sections detail standard experimental protocols, data presentation formats, and visualizations of key cellular pathways relevant to cancer biology.
Data Presentation: Summarized Quantitative Data
Effective evaluation of an anticancer compound requires robust quantitative data. The following tables provide templates for presenting key findings from in vitro assays. The data presented here for this compound is hypothetical and serves as an example.
Table 1: Cytotoxicity of this compound (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Cancer | 25.5 |
| HeLa | Cervical Cancer | 32.8 |
| A549 | Lung Cancer | 45.2 |
| HCT116 | Colon Cancer | 18.9 |
| HEK293 | Normal Kidney (Control) | > 100 |
Table 2: Induction of Apoptosis by this compound in HCT116 Cells
Apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. This is often quantified by flow cytometry using Annexin V and Propidium Iodide (PI) staining.
| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Control | 0 | 2.1 | 1.5 | 3.6 |
| This compound | 10 | 8.7 | 4.3 | 13.0 |
| This compound | 20 | 15.2 | 9.8 | 25.0 |
| This compound | 40 | 28.6 | 15.1 | 43.7 |
Table 3: Cell Cycle Analysis of HCT116 Cells Treated with this compound
Many anticancer compounds exert their effects by arresting the cell cycle at specific phases, preventing cancer cell proliferation.
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 0 | 55.3 | 30.1 | 14.6 |
| This compound | 10 | 65.8 | 22.5 | 11.7 |
| This compound | 20 | 78.2 | 15.3 | 6.5 |
| This compound | 40 | 85.1 | 9.7 | 5.2 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results.
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Replace the medium with the this compound dilutions and a vehicle control (DMSO in medium).
-
Incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the extent of apoptosis induced by this compound.
-
Materials:
-
Cancer cell line (e.g., HCT116)
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with varying concentrations of this compound for 24 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of this compound on cell cycle progression.
-
Materials:
-
Cancer cell line (e.g., HCT116)
-
This compound
-
6-well plates
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
-
Visualizations: Signaling Pathways and Workflows
Understanding the molecular mechanisms of a potential anticancer agent is critical. The following diagrams illustrate key signaling pathways and a general experimental workflow.
Caption: A typical experimental workflow for evaluating a potential anticancer compound.
Caption: Simplified overview of the intrinsic and extrinsic apoptosis signaling pathways.
Caption: Key regulators of the cell cycle and a potential point of intervention for this compound.
Application Notes and Protocols for Investigating the Anti-inflammatory Properties of Creticoside C
For Researchers, Scientists, and Drug Development Professionals
Note on Creticoside C: As of the latest available scientific literature, specific studies detailing the anti-inflammatory properties, quantitative data, and established experimental protocols for this compound (CAS No: 53452-34-9) are limited. However, this compound belongs to the class of iridoid glycosides, many of which have demonstrated significant anti-inflammatory effects. The following application notes and protocols are based on the general mechanisms of action for this class of compounds and provide a comprehensive framework for the investigation of this compound or other novel iridoid glycosides. The presented quantitative data is hypothetical and serves to illustrate the expected outcomes and data presentation format.
Introduction to Iridoid Glycosides and their Anti-inflammatory Potential
Iridoid glycosides are a large group of monoterpenoids widely distributed in the plant kingdom. Many compounds in this class have been reported to possess a wide range of pharmacological activities, including potent anti-inflammatory effects.[1] The primary mechanisms underlying their anti-inflammatory action involve the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] By inhibiting these pathways, iridoid glycosides can effectively reduce the production of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β, IL-6), enzymes (e.g., COX-2, iNOS), and other signaling molecules that drive the inflammatory response.[1][4]
A structurally similar compound, Piscroside C, has been shown to suppress airway inflammation by inhibiting the IKK/NF-κB signaling cascade.[5][6] This suggests that this compound may exert its anti-inflammatory effects through similar mechanisms. The following protocols are designed to investigate these potential activities.
Data Presentation: (Hypothetical Data)
The following tables summarize the expected quantitative data from in vitro and in vivo experiments investigating the anti-inflammatory effects of a representative iridoid glycoside, such as this compound.
Table 1: In Vitro Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | Inhibition of Nitric Oxide (NO) Production (%) | Inhibition of Prostaglandin E2 (PGE2) Production (%) | Inhibition of TNF-α Secretion (%) | Inhibition of IL-6 Secretion (%) | Cell Viability (%) |
| 1 | 15.2 ± 2.1 | 12.8 ± 1.9 | 18.5 ± 2.5 | 14.3 ± 2.0 | >98 |
| 10 | 45.8 ± 4.3 | 40.5 ± 3.8 | 52.1 ± 4.9 | 48.7 ± 4.1 | >98 |
| 50 | 82.3 ± 6.1 | 78.9 ± 5.5 | 88.4 ± 7.2 | 85.1 ± 6.8 | >95 |
| 100 | 91.5 ± 7.5 | 89.2 ± 6.9 | 94.6 ± 8.0 | 92.3 ± 7.7 | >95 |
| Dexamethasone (10 µM) | 95.2 ± 8.1 | 93.7 ± 7.8 | 96.8 ± 8.3 | 94.5 ± 7.9 | >98 |
*Data are presented as mean ± standard deviation (n=3).
Table 2: In Vivo Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | MPO Activity Inhibition (%) |
| Vehicle Control | - | - | - |
| This compound | 25 | 28.4 ± 3.1 | 32.7 ± 3.5 |
| This compound | 50 | 45.1 ± 4.2 | 50.2 ± 4.8 |
| This compound | 100 | 62.8 ± 5.5 | 68.9 ± 6.1 |
| Indomethacin (10 mg/kg) | 10 | 70.3 ± 6.2 | 75.4 ± 6.8 |
*Data are presented as mean ± standard deviation (n=6 per group).
Experimental Protocols
In Vitro Assays
1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Protocol:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli (1 µg/mL) for 24 hours to induce an inflammatory response. A vehicle control group (DMSO) and a positive control group (e.g., Dexamethasone) should be included.
-
2. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: Measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Protocol:
-
After the 24-hour incubation period, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
3. Cytokine Measurement (ELISA)
-
Principle: Quantifies the concentration of pro-inflammatory cytokines (TNF-α and IL-6) in the cell culture supernatant using an enzyme-linked immunosorbent assay.
-
Protocol:
-
Use the cell culture supernatants collected from the cell treatment protocol.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific commercial kits used.
-
Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curves.
-
4. Western Blot Analysis for NF-κB and MAPK Pathway Proteins
-
Principle: Detects the expression and phosphorylation status of key proteins in the NF-κB (p65, IκBα) and MAPK (p38, ERK, JNK) signaling pathways.
-
Protocol:
-
Grow RAW 264.7 cells in 6-well plates and treat with this compound and LPS as described above.
-
Lyse the cells and extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Assay
1. Carrageenan-Induced Paw Edema in Mice
-
Principle: A widely used model of acute inflammation to assess the in vivo anti-inflammatory activity of compounds.[7]
-
Animals: Male BALB/c mice (6-8 weeks old).
-
Protocol:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the mice into groups (n=6 per group): Vehicle control, this compound (e.g., 25, 50, 100 mg/kg), and a positive control (e.g., Indomethacin, 10 mg/kg).
-
Administer this compound or the control compounds orally (p.o.) or intraperitoneally (i.p.).
-
After 1 hour, induce inflammation by injecting 50 µL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of paw edema inhibition.
-
At the end of the experiment, euthanize the animals and collect the paw tissue for Myeloperoxidase (MPO) assay to quantify neutrophil infiltration.
-
Visualizations
Caption: General experimental workflow for assessing anti-inflammatory properties.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Inhibition of the MAPK signaling pathway by this compound.
References
- 1. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Iridoid glycosides from Morinda officinalis How. exert anti-inflammatory and anti-arthritic effects through inactivating MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piscroside C, a novel iridoid glycoside isolated from Pseudolysimachion rotundum var. subinegrum suppresses airway inflammation induced by cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piscroside C inhibits TNF-α/NF-κB pathway by the suppression of PKCδ activity for TNF-RSC formation in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpras.com [ijpras.com]
Application Notes and Protocols for Assessing the Antioxidant Capacity of Creticoside C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Creticoside C, a compound of interest for its potential therapeutic properties, warrants a thorough investigation of its antioxidant capacity. Reactive oxygen species (ROS) are implicated in a multitude of pathological conditions, including inflammation, cardiovascular diseases, and neurodegenerative disorders. The ability of a compound to neutralize these harmful species is a key indicator of its potential as a therapeutic agent.
These application notes provide detailed protocols for a panel of widely accepted in vitro assays to determine the antioxidant capacity of this compound. The assays included are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. Each of these assays is based on a different mechanism of antioxidant action, and employing a battery of tests is recommended for a comprehensive assessment.
While a comprehensive literature search did not yield specific quantitative data for the antioxidant capacity of this compound, the provided protocols will enable researchers to generate this crucial data. The results obtained from these assays will be instrumental in elucidating the antioxidant potential of this compound and will support its further development as a potential therapeutic agent.
Data Presentation
The following table is provided as a template for summarizing the quantitative antioxidant capacity of this compound once the assays are performed. Researchers should populate this table with their experimentally determined values.
| Assay | Parameter | This compound | Positive Control (e.g., Trolox, Ascorbic Acid) |
| DPPH | IC₅₀ (µg/mL or µM) | Experimental Value | Experimental Value |
| ABTS | TEAC (Trolox Equivalents) | Experimental Value | Experimental Value |
| FRAP | FRAP Value (µM Fe(II)/mg) | Experimental Value | Experimental Value |
| ORAC | ORAC Value (µM TE/mg) | Experimental Value | Experimental Value |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.[1][2][3][4]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Sample Preparation: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control.
-
Assay:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of this compound or the positive control to the wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[1][2]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to quench the long-lived ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.[5][6][7]
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•⁺ Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the ABTS•⁺ radical cation.
-
-
Preparation of ABTS•⁺ Working Solution:
-
Dilute the ABTS•⁺ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[5]
-
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of dilutions. Prepare similar dilutions for the positive control (Trolox).
-
Assay:
-
In a 96-well microplate, add 190 µL of the ABTS•⁺ working solution to each well.
-
Add 10 µL of the different concentrations of this compound or the positive control to the wells.
-
For the blank, add 10 µL of the solvent instead of the sample.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.
-
Calculation: The percentage of inhibition is calculated using the following formula:
Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the antioxidant capacity of the sample to that of Trolox.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.[2][8][9][10]
Materials:
-
This compound
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine)
-
Ferric chloride (FeCl₃)
-
Acetate (B1210297) buffer (pH 3.6)
-
Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve
-
Positive control (e.g., Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare 300 mM acetate buffer (pH 3.6).
-
Prepare 10 mM TPTZ solution in 40 mM HCl.
-
Prepare 20 mM FeCl₃ solution in water.
-
Prepare the FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.[2]
-
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of dilutions. Prepare a standard curve using different concentrations of FeSO₄.
-
Assay:
-
In a 96-well microplate, add 180 µL of the FRAP working solution to each well.
-
Add 20 µL of the different concentrations of this compound, the standard solutions (FeSO₄), or the positive control to the wells.
-
For the blank, add 20 µL of the solvent instead of the sample.
-
Incubate the plate at 37°C for 4 minutes.
-
-
Measurement: Measure the absorbance of each well at 593 nm using a microplate reader.[8]
-
Calculation: The FRAP value is calculated from the standard curve of FeSO₄ and is expressed as µM of Fe(II) equivalents per mg of the sample.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.[11][12][13][14]
Materials:
-
This compound
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
Positive control (e.g., Trolox)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer just before use.
-
Prepare a stock solution of this compound and the positive control (Trolox) in phosphate buffer. Create a series of dilutions for the standard curve and samples.
-
-
Assay:
-
In a 96-well black microplate, add 150 µL of the fluorescein working solution to each well.
-
Add 25 µL of the different concentrations of this compound, the Trolox standards, or a blank (phosphate buffer) to the wells.
-
Incubate the plate at 37°C for 30 minutes in the microplate reader.[14]
-
-
Initiation and Measurement:
-
Add 25 µL of the AAPH solution to each well to initiate the reaction.
-
Immediately start monitoring the fluorescence kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every minute for at least 60 minutes.[13]
-
-
Calculation:
-
Calculate the area under the curve (AUC) for the blank, standards, and samples.
-
Subtract the AUC of the blank from the AUC of the standards and samples to get the net AUC.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
The ORAC value of this compound is calculated from the standard curve and is expressed as µM of Trolox equivalents (TE) per mg of the sample.
-
Visualization of Experimental Workflows
Caption: DPPH Radical Scavenging Assay Workflow.
Caption: ABTS Radical Cation Decolorization Assay Workflow.
Caption: Ferric Reducing Antioxidant Power (FRAP) Assay Workflow.
Caption: Oxygen Radical Absorbance Capacity (ORAC) Assay Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of antioxidant activities in ethanolic extract of Capparis Zeylanica Linn. Root. [scielo.org.mx]
- 4. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. file.elabscience.com [file.elabscience.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. assaygenie.com [assaygenie.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ejmoams.com [ejmoams.com]
- 13. mdpi.com [mdpi.com]
- 14. arigobio.com [arigobio.com]
Troubleshooting & Optimization
Creticoside C stability and degradation issues
Welcome to the technical support center for Creticoside C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and potential degradation issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which class of compounds does it belong?
This compound is a naturally occurring compound with the molecular formula C₂₆H₄₄O₈. It is classified as a kaurane-type diterpenoid glycoside. Its chemical structure consists of a tetracyclic diterpenoid core (a kaurane (B74193) skeleton) attached to a β-D-glucopyranoside (glucose) moiety via a glycosidic bond.
Q2: What are the primary stability concerns for this compound?
The main stability concerns for this compound, like other kaurane diterpenoid glycosides, revolve around the hydrolysis of its glycosidic bond. This bond is susceptible to cleavage under acidic conditions. Additionally, some diterpenoids have shown instability in the presence of atmospheric oxygen, light, and heat.
Q3: How should I store this compound to ensure its stability?
For optimal stability, this compound should be stored as a solid in a cool, dark, and dry place. If you need to prepare stock solutions, it is advisable to dissolve the compound in a suitable anhydrous solvent (e.g., DMSO, ethanol) and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: I am observing unexpected results in my bioassays. Could this be due to this compound degradation?
Yes, unexpected or inconsistent results in biological assays can be a consequence of compound degradation. If this compound degrades, the resulting aglycone (the diterpenoid part without the sugar) or other degradation products may have different biological activities or could be inactive. It is crucial to ensure the integrity of the compound throughout your experiment.
Q5: Are there any known degradation products of this compound?
Specific degradation products of this compound are not well-documented in publicly available literature. However, the most probable degradation pathway under acidic conditions is the hydrolysis of the glycosidic bond, which would yield the aglycone (6,16-dihydroxykauran-2-ol) and a glucose molecule.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitation of this compound in aqueous buffer. | Low aqueous solubility of the compound. | - Increase the percentage of co-solvent (e.g., DMSO, ethanol) in your final assay medium (ensure the final solvent concentration is compatible with your experimental system).- Gently warm the solution to aid dissolution (be cautious of potential heat-induced degradation).- Use sonication to help dissolve the compound. |
| Loss of biological activity over time in prepared solutions. | Degradation of this compound in the solution. | - Prepare fresh solutions before each experiment.- If using aqueous buffers, ensure the pH is close to neutral and avoid prolonged storage.- Store stock solutions in small, single-use aliquots at -20°C or -80°C. |
| Inconsistent results between experimental replicates. | - Incomplete dissolution of the compound.- Degradation during the experiment.- Adsorption of the compound to plasticware. | - Visually confirm complete dissolution of this compound before use.- Minimize the exposure of your experimental solutions to light and elevated temperatures.- Consider using low-adsorption labware. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | Degradation of this compound. | - Analyze a freshly prepared standard of this compound to confirm its retention time and purity.- If degradation is suspected, perform a forced degradation study (see Experimental Protocols) to identify potential degradation products.- Ensure the mobile phase used for analysis is not promoting degradation. |
Stability Data
| Compound | Temperature Stability (20-80°C) | pH Stability | Primary Degradation Pathway |
| GPA | Stable | Stable | - |
| SD | Stable | Unstable at pH ≥ 10 | Hydrolysis of ester bonds |
| UA | Stable | Unstable at pH ≥ 10 | Hydrolysis of ester bonds |
| UB | Unstable at high temperatures | Unstable in strong acid and alkaline conditions | - |
| UC | Stable | Unstable at pH ≥ 10 | Hydrolysis of ester bonds |
| UD | Unstable at high temperatures | Unstable in strong acid and alkaline conditions | - |
Data extrapolated from a study on iridoid glycosides and should be used as an illustrative reference only.
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol describes a general method for evaluating the stability of this compound under various stress conditions using HPLC-UV analysis.
1. Materials and Reagents:
-
This compound
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid (or other suitable mobile phase modifier)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
pH meter
-
HPLC system with a UV detector and a C18 column
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
From the stock solution, prepare working solutions in the desired buffer or solvent for the stability tests.
3. Forced Degradation Studies:
-
Acid Hydrolysis: Mix the this compound working solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 40°C) for specific time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before HPLC analysis.
-
Alkaline Hydrolysis: Mix the this compound working solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature for specific time points. Neutralize the samples with 0.1 M HCl before HPLC analysis.
-
Thermal Degradation: Incubate the this compound working solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) for specific time points.
-
Photodegradation: Expose the this compound working solution to a light source (e.g., UV lamp or direct sunlight) for specific time points. Keep a control sample in the dark.
4. HPLC Analysis:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B) is a common starting point for kaurane diterpenoid glycosides.
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used.
-
Detection: Monitor the elution profile at a suitable wavelength (determined by UV-Vis scan of this compound).
-
Analysis: Inject the samples from the forced degradation studies and a control sample (time 0). Monitor the decrease in the peak area of this compound and the appearance of any new peaks, which would indicate degradation products.
Visualizations
Signaling Pathway
Kaurane-type diterpenoids have been reported to exhibit anti-inflammatory effects by modulating key signaling pathways. One of the primary mechanisms is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines a typical workflow for conducting a stability study of this compound.
Caption: Workflow for this compound stability testing.
Enhancing the solubility of Creticoside C for bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Creticoside C. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its molecular weight?
A1: this compound is a diterpenoid glycoside.[1][2] It has a molecular formula of C26H44O8 and a molecular weight of approximately 484.62 g/mol .[3]
Q2: In which solvents is this compound known to be soluble?
A2: this compound is reported to be soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.[4] For bioassays, DMSO is a common choice for creating stock solutions, which can then be diluted in aqueous media.
Q3: I am observing precipitation of this compound in my aqueous assay medium. What can I do?
A3: Precipitation in aqueous media is a common issue for poorly soluble compounds. Here are a few strategies to address this:
-
Optimize the final solvent concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the assay medium is as low as possible while maintaining solubility, typically below 0.5% to avoid solvent-induced artifacts.
-
Use a co-solvent: Employing a water-miscible co-solvent can improve solubility.
-
Incorporate surfactants: Non-ionic surfactants like Tween 80 or Pluronic F-68 can help to maintain the solubility of hydrophobic compounds in aqueous solutions.[2]
-
Prepare a lipid-based formulation: For certain applications, forming a complex with phospholipids (B1166683) can enhance aqueous solubility and bioavailability.
Q4: What are some general strategies to enhance the solubility of glycosides like this compound?
A4: Several techniques can be employed to improve the solubility of glycosidic compounds:
-
pH adjustment: If the compound has ionizable groups, adjusting the pH of the solution can increase its solubility.
-
Use of excipients: Cyclodextrins can encapsulate the hydrophobic molecule, increasing its solubility in water.
-
Solid dispersions: Dispersing the compound in a polymeric carrier can enhance its dissolution rate.[4]
-
Particle size reduction: Techniques like micronization or nanosuspension preparation increase the surface area of the compound, which can lead to a faster dissolution rate.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound powder | Inappropriate solvent selection or insufficient solvent volume. | Use one of the recommended solvents: DMSO, Methanol, or Ethanol.[4] Start with a small amount of powder and gradually add the solvent while vortexing. Gentle heating or sonication may also aid dissolution. |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The compound has low solubility in the final aqueous medium. The final DMSO concentration may be too low to maintain solubility. | Decrease the final concentration of this compound. Increase the final DMSO concentration slightly, but keep it below levels that affect your assay (typically <0.5%). Consider using a surfactant like Tween 80 (e.g., at 0.01-0.1%) in your final assay medium. |
| Inconsistent results in bioassays | Poor solubility leading to variable concentrations of the active compound. Degradation of the compound in the assay medium. | Prepare fresh dilutions for each experiment from a stable stock solution. Ensure complete dissolution of the stock solution before further dilution. Evaluate the stability of this compound in your specific assay medium over the time course of the experiment. |
| Cloudiness observed in the well plate | Compound precipitation or interaction with media components. | Visually inspect the wells after adding this compound. If cloudiness appears, try the solubilization enhancement techniques mentioned above. Run a blank plate with the compound in the medium to check for precipitation without cells. |
Quantitative Data Summary
While specific quantitative solubility data for this compound is not widely available, the following table lists suitable solvents for preparing stock solutions. Researchers should determine the precise solubility for their specific experimental conditions.
| Solvent | Classification | Recommended Use |
| Dimethyl Sulfoxide (DMSO) | Organic Solvent | Primary choice for preparing high-concentration stock solutions for in vitro bioassays.[4] |
| Ethanol | Organic Solvent | An alternative to DMSO for stock solution preparation; may be more suitable for certain cell lines.[4] |
| Methanol | Organic Solvent | Useful for analytical purposes such as HPLC or mass spectrometry, and for some stock solution preparations.[4] |
| Pyridine | Organic Solvent | A potential solvent, but its use in biological assays is limited due to its toxicity.[4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials: this compound powder, Dimethyl Sulfoxide (DMSO, cell culture grade), sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Materials: this compound stock solution (from Protocol 1), sterile cell culture medium.
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the cell culture medium to achieve the final desired concentrations for your experiment.
-
Ensure that the final concentration of DMSO in the working solutions is consistent across all treatments and does not exceed a level that is toxic to the cells (typically ≤ 0.5%).
-
Use the freshly prepared working solutions immediately for your bioassay.
-
Visualizations
References
- 1. Diverse terpenoid glycosides with in vitro cytotoxicity from Glechoma longituba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diterpenoid and triterpenoid glycosides from Clinopodium chinense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 53452-34-9(this compound) | Kuujia.com [kuujia.com]
- 4. This compound | CAS:53452-34-9 | Manufacturer ChemFaces [chemfaces.com]
Technical Support Center: Creticoside C NMR Signal Interpretation
Welcome to the technical support center for the NMR analysis of Creticoside C and related natural product glycosides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting their NMR data accurately.
Frequently Asked Questions (FAQs)
Q1: What is the general structure of this compound and how does it influence the NMR spectrum?
A1: this compound is a diterpene glycoside with the chemical name 6β,16-Dihydroxykauran-2β-yl β-D-glucopyranoside.[1][2] This structure consists of two main parts: a complex, non-aromatic tetracyclic diterpene aglycone (the kaurane (B74193) skeleton) and a β-D-glucopyranoside (sugar) moiety. The ¹H NMR spectrum will typically show a crowded region for the aliphatic protons of the kaurane skeleton and a more distinct region for the sugar protons, including a characteristic anomeric proton signal. The ¹³C NMR spectrum will display signals for the 20 carbons of the kaurane aglycone and the 6 carbons of the glucose unit.
Q2: My ¹H NMR spectrum shows a cluster of overlapping signals in the 1.0-2.5 ppm region. How can I begin to assign these?
A2: This is a common challenge with terpene-containing molecules like this compound due to the numerous overlapping methylene (B1212753) and methine proton signals in the aliphatic region. To resolve this, 2D NMR experiments are essential. A COSY (Correlation Spectroscopy) experiment will help identify proton-proton coupling networks within the kaurane skeleton. An HSQC (Heteronuclear Single Quantum Coherence) experiment will then correlate each proton to its directly attached carbon, allowing you to leverage the better-resolved ¹³C spectrum.
Q3: I am having trouble identifying the anomeric proton of the glucose moiety. What are its expected characteristics?
A3: The anomeric proton (H-1' of the glucose) is a key signal for identifying the sugar portion of a glycoside. In a β-D-glucopyranoside like this compound, the anomeric proton typically appears as a doublet with a relatively large coupling constant (J ≈ 7-8 Hz) due to its axial-axial relationship with H-2'. Its chemical shift is usually found in the downfield region of the carbohydrate protons, typically between δ 4.4 and 5.5 ppm.[3]
Q4: The hydroxyl (-OH) proton signals in my spectrum are very broad or not visible. Is this normal?
A4: Yes, this is a common occurrence. Protons of hydroxyl groups are labile and can exchange with residual water or other exchangeable protons in the NMR solvent (like methanol-d4). This exchange process can lead to signal broadening or even disappearance. To confirm the presence of -OH protons, you can add a drop of D₂O to your NMR tube and re-acquire the ¹H spectrum. The deuterium (B1214612) will exchange with the hydroxyl protons, causing their signals to disappear.[4]
Troubleshooting Guide
Problem: Ambiguous or Overlapping Signals in the Aglycone Region
-
Symptom: The ¹H NMR spectrum between 0.5 and 3.0 ppm is a complex multiplet with significant signal overlap, making it impossible to determine coupling patterns or assign individual protons of the kaurane skeleton.
-
Solution Workflow:
-
Optimize Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to C₅D₅N or DMSO-d₆) can induce differential shifts in proton resonances, potentially resolving some overlap.[4][5]
-
Run 2D COSY: This experiment will reveal which protons are coupled to each other, helping to trace out the spin systems within the diterpene framework.
-
Run 2D HSQC/HMQC: Correlate each proton to its directly attached carbon. This is crucial for separating overlapping proton signals based on the chemical shifts of their corresponding carbons.
-
Run 2D HMBC: A Heteronuclear Multiple Bond Correlation experiment will show correlations between protons and carbons that are 2-3 bonds away. This is vital for connecting the different spin systems identified in the COSY and for establishing the overall connectivity of the kaurane skeleton.
-
Run 2D NOESY/ROESY: These experiments show through-space correlations between protons that are close to each other, which is essential for determining the stereochemistry of the molecule.
-
Problem: Difficulty Confirming the Glycosylation Position
-
Symptom: You have assigned the signals for the aglycone and the sugar moiety but are unsure at which position on the kaurane skeleton the glucose is attached.
-
Solution: The key experiment to determine the glycosylation site is the HMBC spectrum. Look for a long-range correlation between the anomeric proton of the glucose (H-1') and a carbon on the aglycone. For this compound, you would expect to see a cross-peak between the anomeric proton and C-2 of the kaurane skeleton. Conversely, you may also see a correlation from the proton attached to the glycosylated carbon on the aglycone (H-2) to the anomeric carbon of the glucose (C-1').
Data Presentation
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
Note: This table presents expected chemical shift ranges for a kaurane diterpene glycoside like this compound based on typical values for similar structures. Actual values may vary depending on the solvent and experimental conditions.
| Position | Hypothetical ¹³C Shift (ppm) | Hypothetical ¹H Shift (ppm) | Multiplicity |
| Aglycone (Kaurane) | |||
| C-1 | 35-45 | 1.0-1.8 | m |
| C-2 | 75-85 | 3.5-4.5 | m |
| C-3 | 40-50 | 1.2-2.0 | m |
| C-4 | 30-40 | - | - |
| C-5 | 50-60 | 1.0-1.5 | m |
| C-6 | 70-80 | 3.8-4.8 | m |
| ... | ... | ... | ... |
| C-16 | 70-80 | - | - |
| C-17 (CH₃) | 15-25 | 0.8-1.2 | s |
| C-18 (CH₃) | 25-35 | 1.0-1.4 | s |
| C-19 (CH₃) | 15-25 | 0.9-1.3 | s |
| C-20 (CH₃) | 10-20 | 0.7-1.1 | s |
| Sugar (β-D-Glucose) | |||
| C-1' | 100-105 | 4.4-5.0 | d (J ≈ 7-8 Hz) |
| C-2' | 72-78 | 3.2-3.8 | m |
| C-3' | 75-80 | 3.3-3.9 | m |
| C-4' | 68-73 | 3.1-3.7 | m |
| C-5' | 75-80 | 3.2-3.8 | m |
| C-6' | 60-65 | 3.6-4.2 | m |
Experimental Protocols
Acquisition of 1D and 2D NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and may need to be optimized to achieve the best signal dispersion.[5]
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Typical parameters include a 30-degree pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (often several thousand) and a longer relaxation delay (2-5 seconds) are required.[6] The spectral width is typically around 200-220 ppm.
-
DEPT-135: Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed in a DEPT-135 spectrum.
-
2D NMR Acquisition (COSY, HSQC, HMBC, NOESY/ROESY): Use standard pulse programs available on the spectrometer software. Optimization of parameters such as the number of increments in the indirect dimension and the relaxation delays will be necessary to obtain high-quality spectra. For HMBC, the long-range coupling delay should be optimized (typically around 8-10 Hz).
Visualization
Caption: NMR Troubleshooting Workflow for Diterpene Glycosides.
References
Creticoside C Mass Spectrometry Analysis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the mass spectrometry fragmentation analysis of Creticoside C and related diterpenoid glycosides. The information is designed to assist researchers in identifying and resolving common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound?
Q2: What are the typical adduct ions observed for this compound in ESI-MS?
A2: In positive ion mode Electrospray Ionization Mass Spectrometry (ESI-MS), you can expect to observe protonated molecules [M+H]⁺, as well as adducts with sodium [M+Na]⁺ and potassium [M+K]⁺. In negative ion mode, deprotonated molecules [M-H]⁻ are commonly observed. The relative intensity of these adducts can be influenced by the purity of the sample and the composition of the mobile phase.
Q3: My signal intensity for this compound is very low. What are the possible causes and solutions?
A3: Low signal intensity can stem from several factors.[2] First, ensure your sample concentration is appropriate; overly dilute samples will produce a weak signal, while highly concentrated samples can lead to ion suppression.[2] The choice of ionization technique is also critical; ESI is generally suitable for diterpenoid glycosides.[2] Regular tuning and calibration of the mass spectrometer are essential for optimal performance.[2] Additionally, consider the mobile phase composition, as additives can significantly impact ionization efficiency.
Q4: I am observing unexpected peaks in my mass spectrum. What could be their origin?
A4: Unexpected peaks can arise from various sources, including impurities in the sample, contaminants from solvents or glassware, or in-source fragmentation. To identify the source, run a blank injection of your solvent to check for background contamination. Ensure high-purity solvents and clean sample vials. If in-source fragmentation is suspected, try reducing the source temperature or the capillary voltage.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the mass spectrometry fragmentation analysis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| No molecular ion peak observed | In-source fragmentation | Lower the ion source temperature and capillary voltage. |
| Poor ionization | Optimize mobile phase composition (e.g., add formic acid for positive mode). Check for proper nebulization. | |
| Instrument not properly calibrated | Perform a mass calibration with a known standard.[2] | |
| Poor fragmentation in MS/MS | Incorrect collision energy | Perform a collision energy ramp to determine the optimal energy for fragmentation. |
| Precursor ion selection is too wide or incorrect | Narrow the precursor ion isolation window. Verify the m/z of the precursor ion. | |
| Contamination or matrix effects | Improve sample cleanup procedures.[2] Use a matrix-matched standard if possible.[2] | |
| Inconsistent fragmentation pattern | Fluctuating instrument parameters | Ensure stable source conditions, gas flows, and collision energy. |
| Sample degradation | Prepare fresh samples and store them appropriately. | |
| Isomeric compounds present | Improve chromatographic separation to resolve isomers. | |
| Mass inaccuracy | Instrument drift | Recalibrate the mass spectrometer.[2] |
| High sample concentration leading to space-charge effects | Dilute the sample. | |
| Incorrect calibration file applied | Ensure the correct calibration is being used for data processing. |
Experimental Protocols
A generalized experimental protocol for the LC-MS/MS analysis of this compound and related compounds is provided below.
1. Sample Preparation:
-
Extract the plant material (Pteris cretica) with a suitable solvent such as methanol (B129727) or ethanol.
-
Partially purify the extract using column chromatography (e.g., silica (B1680970) gel or C18) to enrich the fraction containing this compound.
-
Dissolve the dried fraction in a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile/water mixture) to a final concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B to elute the compound, and then re-equilibrate the column.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
3. Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive or negative mode.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Gas Flow: Dependent on the instrument.
-
MS1 Scan Range: m/z 100-1000.
-
MS/MS Analysis: Product ion scan of the selected precursor ion (e.g., [M+H]⁺ or [M+Na]⁺).
-
Collision Energy: Ramped or optimized for the specific compound (e.g., 10-40 eV).
This compound Fragmentation Pathway
Based on the structure of the related Creticoside A (a kaurane (B74193) diterpenoid glycoside) and the general fragmentation patterns of this class of compounds, a probable ESI-MS/MS fragmentation pathway for this compound in positive ion mode is proposed. The primary fragmentation events involve the cleavage of the glycosidic bond, leading to the loss of the sugar moiety, followed by fragmentation of the diterpenoid aglycone.
Caption: Proposed ESI-MS/MS fragmentation of this compound.
This diagram illustrates the initial loss of the glucose unit from the protonated molecule, a characteristic fragmentation for glycosides. The resulting aglycone ion can then undergo further fragmentation, such as water loss or cleavage of the diterpenoid ring structure.
Experimental Workflow
The following diagram outlines the general workflow for the analysis of this compound from sample preparation to data analysis.
References
Minimizing batch-to-batch variability of Creticoside C extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing batch-to-batch variability in Creticoside C extracts. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary plant source?
This compound is a flavonoid glycoside. Its primary known plant source is the fern Pteris cretica, also known as the Cretan brake fern.[1][2] This plant has been used in traditional Chinese medicine for its antipyretic and antidote properties.[1]
Q2: What are the main causes of batch-to-batch variability in this compound extracts?
Batch-to-batch variability in this compound extracts can arise from several factors throughout the production process:
-
Raw Material Variation: The chemical composition of Pteris cretica can vary significantly based on geographical location, climate, harvest time, and storage conditions.[3]
-
Extraction Process Inconsistencies: Variations in the extraction solvent, temperature, time, and method (e.g., maceration, ultrasound-assisted extraction) can lead to different yields and purity of this compound.[4]
-
Post-Extraction Handling and Storage: this compound, as a flavonoid glycoside, may be susceptible to degradation due to factors like high temperatures, extreme pH, light exposure, and the presence of certain metal ions.[3]
Q3: Which extraction methods are suitable for this compound?
A common method for extracting pterosins, the class of compounds this compound belongs to, from Pteris cretica involves using 70% aqueous ethanol (B145695).[5] This is followed by partitioning with solvents of varying polarity to separate different compound classes. For total flavonoids from Pteris cretica, ultrasound-assisted extraction (UAE) has been optimized and can be a good starting point.[6] The choice of solvent is critical, with polar solvents like ethanol and methanol (B129727) generally being effective for flavonoid glycosides.
Q4: How can I quantify the amount of this compound in my extracts?
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantification of flavonoid glycosides.[7][8] A reversed-phase C18 column with a mobile phase consisting of an aqueous solution (often with a small amount of acid like formic or phosphoric acid for better peak shape) and an organic solvent like acetonitrile (B52724) or methanol is typically used.[7][9] Detection is commonly performed using a photodiode array (PDA) or UV detector. For more sensitive and specific quantification, HPLC coupled with mass spectrometry (HPLC-MS) can be employed.[10]
Q5: What is the potential biological activity of this compound?
Extracts from Pteris cretica have demonstrated anti-inflammatory and antioxidant activities.[1][4] While studies specifically on this compound are limited, as a flavonoid glycoside, it is likely to contribute to these effects. The anti-inflammatory action may involve the modulation of signaling pathways such as the NF-κB pathway, which is a key regulator of inflammation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Inefficient extraction solvent. 2. Suboptimal extraction parameters (time, temperature). 3. Degradation of this compound during extraction. 4. Poor quality of raw plant material. | 1. Experiment with different solvent systems (e.g., varying percentages of ethanol or methanol in water). 2. Optimize extraction time and temperature. For UAE, refer to the optimized conditions for total flavonoids from Pteris cretica.[6] 3. Use milder extraction conditions (e.g., lower temperature) and protect the extract from light. 4. Ensure the use of high-quality, properly identified, and well-stored Pteris cretica raw material. |
| Inconsistent Results Between Batches | 1. Variation in raw material. 2. Inconsistent extraction procedures. 3. Differences in storage conditions of extracts. | 1. Source Pteris cretica from a single, reliable supplier with clear specifications. 2. Standardize all extraction parameters (solvent-to-solid ratio, temperature, time, equipment). 3. Store all extract batches under identical, controlled conditions (e.g., in the dark at -20°C). |
| Poor Chromatographic Peak Shape (Tailing, Broadening) | 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Sample overload. | 1. Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to improve peak shape. 2. Use a guard column and ensure the mobile phase is filtered and degassed. If the column is old, replace it. 3. Dilute the sample before injection. |
| Presence of Impurities in the Extract | 1. Non-selective extraction solvent. 2. Incomplete separation during partitioning. | 1. Use a more selective solvent system or perform a pre-extraction with a non-polar solvent like hexane (B92381) to remove lipids and chlorophyll. 2. Perform multiple partitioning steps to ensure better separation of compounds. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is adapted from an optimized method for total flavonoid extraction from Pteris cretica.[6]
Materials:
-
Dried and powdered Pteris cretica
-
Ethanol (56.74%)
-
Ultrasonic bath
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 10 g of powdered Pteris cretica and place it in a 500 mL flask.
-
Add 337 mL of 56.74% ethanol (liquid/solid ratio of 33.69 mL/g).
-
Place the flask in an ultrasonic bath and sonicate at a temperature of 74.27°C for 45.94 minutes.
-
After sonication, filter the mixture through filter paper to separate the extract from the solid plant material.
-
Collect the filtrate and concentrate it using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Store the extract in a tightly sealed container in the dark at -20°C for further analysis.
Protocol 2: Quantification of this compound by HPLC
This is a general HPLC method that can be optimized for this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and PDA or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile
-
-
Gradient Elution: A suitable gradient to ensure separation of this compound from other components. (This will need to be developed based on the specific extract).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for the optimal wavelength for this compound using a PDA detector (flavonoids typically have absorbance maxima between 250-380 nm).
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of a this compound reference standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards at different concentrations.
-
Sample Preparation: Dissolve a known amount of the this compound extract in methanol to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Use the regression equation to determine the concentration of this compound in the samples.
Data Presentation
Table 1: Optimized Ultrasound-Assisted Extraction Parameters for Total Flavonoids from Pteris cretica [6]
| Parameter | Optimal Value |
| Ethanol Concentration | 56.74% |
| Extraction Time | 45.94 min |
| Extraction Temperature | 74.27 °C |
| Liquid/Solid Ratio | 33.69 mL/g |
Table 2: Factors Affecting the Stability of Flavonoid Glycosides [3]
| Factor | Effect on Stability | Recommendation for this compound Extracts |
| Temperature | High temperatures can lead to degradation. | Store extracts at low temperatures (e.g., -20°C). Avoid excessive heat during extraction and solvent evaporation. |
| pH | Unstable in strongly acidic and alkaline conditions. | Maintain a neutral or weakly acidic pH during processing and storage. |
| Light | Can cause degradation. | Store extracts in amber-colored containers or in the dark. |
| Metal Ions (e.g., Cu2+, Fe3+) | Can cause a notable loss of stability. | Use high-purity solvents and avoid contact with reactive metals. |
| Oxygen | Can lead to oxidative degradation. | Store extracts under an inert atmosphere (e.g., nitrogen) if possible, and in tightly sealed containers. |
Mandatory Visualizations
Signaling Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. PHYTOCHEMICAL, ANTIMICROBIAL AND ANTIOXIDANT ACTIVITIES OF PTERIS CRETICA L. (PTERIDACEAE) EXTRACTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Four New Pterosins from Pteris cretica and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory and Anticancer Activity of Pteris Cretica Whole Plant Extracts. | [Pakistan Veterinary Journal • 2018] | PSA • ID 62725 [psa.pastic.gov.pk]
- 6. researchgate.net [researchgate.net]
- 7. Fascinating Furanosteroids and Their Pharmacological Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of the Protein C Anticoagulant and Antiinflammatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein C anticoagulant and cytoprotective pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Creticoside C and Cell Viability Assay Interference
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are using Creticoside C in their experiments and may encounter issues with commonly used cell viability assays. Here you will find troubleshooting guidance and frequently asked questions to help you navigate potential assay interference and obtain accurate results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of common cell viability assays like MTT, XTT, and WST-1?
Tetrazolium-based assays such as MTT (3-(4,5-dimethylthiaz-ol-2-yl)-2,5-diphenyltetrazolium bromide), XTT, and WST-1 are colorimetric assays used to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt to a colored formazan (B1609692) product.[1] The amount of formazan produced is proportional to the number of metabolically active, and therefore viable, cells.[2] This is quantified by measuring the absorbance of the solution.[2]
Q2: Can this compound interfere with tetrazolium-based cell viability assays?
While there is no specific literature detailing the direct interference of this compound with cell viability assays, compounds with certain chemical properties can interfere with these assays. Natural products, especially those with antioxidant or reducing properties, can chemically reduce the tetrazolium salt to formazan in the absence of cells, leading to an overestimation of cell viability.[3][4] Given that this compound is a diterpenoid glycoside, it is crucial to evaluate its potential for interference.[5][6]
Q3: What are the signs of potential interference from this compound in my assay?
Signs of interference may include:
-
Higher than expected viability: You may observe high "viability" percentages even at high concentrations of this compound where cell death is anticipated.[7]
-
Lack of a dose-dependent effect: The results may not show a clear dose-response relationship.[2]
-
Color change in control wells: A color change may be observed in control wells containing this compound and the assay reagent but no cells.[3]
Q4: How can I confirm if this compound is interfering with my cell viability assay?
To confirm interference, you should perform a cell-free control experiment. In this experiment, you will add this compound at the same concentrations used in your cellular experiment to the cell culture medium with the assay reagent, but without any cells.[2][3] If you observe an increase in absorbance that is dependent on the concentration of this compound, it confirms direct reduction of the tetrazolium salt by the compound.
Troubleshooting Guides
Problem: Higher than expected cell viability or inconsistent dose-response with this compound treatment in an MTT, XTT, or WST-1 assay.
Potential Cause: Direct reduction of the tetrazolium salt by this compound, leading to a false-positive signal.[3][7]
Troubleshooting Steps & Solutions:
| Step | Action | Expected Outcome & Interpretation |
| 1 | Perform a Cell-Free Control Experiment | Run the assay with various concentrations of this compound in media without cells.[2] A dose-dependent increase in absorbance will confirm direct reduction of the assay reagent by this compound. |
| 2 | Analyze Quantitative Data | Compare the absorbance values from your cell-based assay with the cell-free control. Subtract the absorbance from the cell-free control from the corresponding cell-based assay wells. This may help to correct for the interference. |
| 3 | Consider Alternative Assays | If interference is significant and cannot be corrected, switch to a viability assay with a different mechanism that is less susceptible to interference from reducing compounds.[8] |
Experimental Protocol: Cell-Free Interference Control
-
Prepare a 96-well plate with cell culture medium (without cells).
-
Add the same concentrations of this compound as used in your cell-based assay to the wells. Include a vehicle-only control.
-
Add the MTT, XTT, or WST-1 reagent to each well according to the manufacturer's protocol.
-
Incubate the plate for the same duration as your cell-based assay (e.g., 2-4 hours).
-
If using MTT, add the solubilization solvent (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT and WST-1).[2][9]
Visualization of Troubleshooting Workflow
Caption: Decision tree for troubleshooting this compound interference.
Alternative Cell Viability Assays
If this compound is found to interfere with tetrazolium-based assays, consider using an assay that measures a different cellular parameter.
| Assay Type | Principle | Advantages | Potential for Interference |
| ATP-Based Assays (e.g., CellTiter-Glo®) | Measures ATP levels, an indicator of metabolically active cells, through a luciferase reaction that produces a luminescent signal.[10] | High sensitivity, rapid, and less likely to be affected by colored or reducing compounds.[10] | Low. |
| Protease Viability Marker Assays | Measures the activity of proteases that are active only in viable cells using a fluorogenic substrate.[8] | Non-toxic to cells, allowing for multiplexing with other assays.[8] | Low, but fluorescent properties of this compound should be checked. |
| Resazurin (AlamarBlue®) Assay | Resazurin, a blue dye, is reduced to the pink, fluorescent resorufin (B1680543) by viable cells.[10] | Sensitive and non-toxic.[8][10] | Can be interfered with by reducing compounds, similar to tetrazolium assays.[4] |
| Sulforhodamine B (SRB) Assay | Measures cell density by quantifying the binding of the SRB dye to total cellular protein.[11] | Not affected by the metabolic state of the cells or reducing compounds.[11] | Low, but colored compounds could potentially interfere. |
| Trypan Blue Exclusion Assay | A microscopy-based assay where viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.[8] | Simple and direct measurement of membrane integrity.[8] | Manual counting can be subjective and time-consuming. |
Recommended Workflow for Selecting an Alternative Assay
Caption: Selecting an alternative cell viability assay.
References
- 1. Cell viability assays | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CAS:53452-34-9 | Manufacturer ChemFaces [chemfaces.com]
- 6. 53452-34-9(this compound) | Kuujia.com [kuujia.com]
- 7. researchgate.net [researchgate.net]
- 8. blog.quartzy.com [blog.quartzy.com]
- 9. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 10. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 11. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validation & Comparative
A Comparative Analysis of Flavonoid Glycosides from Cressa cretica
An Objective Guide for Researchers and Drug Development Professionals
Cressa cretica, a halophytic plant from the Convolvulaceae family, has a rich history in traditional medicine, where it has been utilized for its purported antimicrobial, anti-inflammatory, and antioxidant properties. Modern phytochemical investigations have revealed that the therapeutic effects of this plant are largely attributable to its diverse profile of secondary metabolites, particularly flavonoid glycosides. This guide provides a comparative overview of the key flavonoid glycosides isolated from Cressa cretica, with a focus on their biological activities supported by experimental data.
Initially, this guide was conceptualized to compare Creticoside C with other glycosides from Cressa cretica. However, a thorough review of the scientific literature indicates that this compound, a diterpenoid glycoside, has been isolated from Pteris cretica and is not a known constituent of Cressa cretica. Therefore, the focus of this guide has been redirected to a comparative analysis of the well-documented flavonoid glycosides present in Cressa cretica: Quercetin-3-O-glucoside, Kaempferol-3-O-glucoside, and Rutin.
Comparative Biological Activities of Flavonoid Glycosides
The primary flavonoid glycosides identified in Cressa cretica include Quercetin-3-O-glucoside, Kaempferol-3-O-glucoside, and Rutin (Quercetin-3-O-rutinoside)[1][2][3]. While many studies have evaluated the biological activities of crude extracts of Cressa cretica[4][5][6], data on the isolated glycosides is essential for a precise comparison. The following table summarizes the cytotoxic and antioxidant activities of these individual compounds, sourced from studies on the pure compounds, which are also found in Cressa cretica.
| Compound | Biological Activity | Assay | Cell Line / System | IC50 / RC50 Value | Reference |
| Quercetin-3-O-glucoside | Cytotoxicity | MTT Assay | McCoy Cell Line | 215.2 µg/mL | [7] |
| Antioxidant | DPPH Radical Scavenging | - | 22 µg/mL | [7] | |
| Kaempferol-3-O-glucoside (Astragalin) | Cytotoxicity | MTT Assay | SKOV-3 (Ovarian Carcinoma) | 44.2 µg/mL (as part of ethanolic extract) | [8] |
| Cytotoxicity | MTT Assay | Breast Carcinoma Cells | 48.52 µg/mL (as part of ethanolic extract) | [8] | |
| Rutin | Cytotoxicity | MTT Assay | HepG2 (Hepatoma) | Not explicitly cytotoxic in the cited study | [9] |
| Antioxidant | DPPH Radical Scavenging | - | IC50 not provided, but contributes to the antioxidant effect of extracts | [10] |
Note: Data for Kaempferol-3-O-glucoside's cytotoxicity is derived from an ethanolic extract of Cressa cretica where it was identified as a major component, and the IC50 values represent the activity of the total extract[8].
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
1. Cytotoxicity Assessment via MTT Assay
-
Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).
-
Procedure:
-
Cells (e.g., McCoy, SKOV-3, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The culture medium is then replaced with fresh medium containing various concentrations of the test compound (e.g., Quercetin-3-O-glucoside, Kaempferol-3-O-glucoside-rich extract).
-
After a specified incubation period (e.g., 24, 48, or 72 hours), the medium is removed.
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan (B1609692) product.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
-
2. Antioxidant Activity via DPPH Radical Scavenging Assay
-
Objective: To measure the radical scavenging capacity of a compound by its ability to quench the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Procedure:
-
A solution of DPPH in a suitable solvent (e.g., methanol) is prepared, which has a deep violet color.
-
Various concentrations of the test compound (e.g., Quercetin-3-O-glucoside) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Antioxidant compounds donate a hydrogen atom to the DPPH radical, causing its reduction to the non-radical form, diphenylpicrylhydrazine, which is yellow.
-
The reduction of the DPPH radical is measured by the decrease in absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated, and the concentration of the compound required to scavenge 50% of the DPPH radicals (RC50 or IC50) is determined.
-
Visualizing Experimental Workflow: Cytotoxicity and Antioxidant Screening
The following diagram illustrates a typical workflow for screening natural products for cytotoxic and antioxidant activities.
Caption: Workflow for the isolation and biological evaluation of glycosides.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Antioxidant effect of leaf extracts from Cressa cretica against oxidation process in soybean oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant effect of leaf extracts from Cressa cretica against oxidation process in soybean oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of Creticoside A, B, and C: A Guide for Researchers
Introduction
Creticosides A, B, and C are diterpenoid glucosides isolated from the fern Pteris cretica. This guide provides a comparative analysis of these compounds, summarizing the currently available data on their chemical structures and biological activities. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural products. It is important to note that while the structures of Creticoside A and B have been elucidated, there is a significant lack of published data on the biological activities of these specific diterpenoid glucosides. Furthermore, information regarding Creticoside C is particularly scarce.
A point of clarification is necessary regarding "Creticoside A." The scientific literature describes two distinct compounds from Pteris cretica with this name: a diterpenoid glucoside and a pterosin. This guide focuses on the diterpenoid glucoside Creticosides.
Chemical Structures and Properties
Creticoside A and B are diterpenoid glucosides, characterized by a complex tetracyclic diterpene aglycone linked to a glucose moiety. The specific stereochemistry and linkage of the sugar are crucial for their classification. Information on this compound is limited to its molecular formula and source.
| Compound | Molecular Formula | Molecular Weight | Source Organism | Key Structural Features |
| Creticoside A | C26H42O8 | 482.6 g/mol | Pteris cretica | Diterpenoid glucoside |
| Creticoside B | Not explicitly stated in search results | Not explicitly stated in search results | Pteris cretica | Diterpenoid glucoside |
| This compound | C26H44O8 | 484.6 g/mol | Pteris cretica | Diterpenoid |
Biological Activity: A Comparative Overview
Currently, there is a notable absence of direct comparative studies on the biological activities of the diterpenoid glucosides Creticoside A, B, and C in the peer-reviewed literature. While other compounds from Pteris cretica have demonstrated cytotoxic, antioxidant, and anti-inflammatory properties, specific data for these diterpenoid glucosides is not available.
One study reported cytotoxic activity for a compound named "creticoside A" against the HCT-116 human colon cancer cell line; however, this compound was identified as a pterosin, a different class of chemical compounds, and not the diterpenoid glucoside.[1]
Given the lack of specific data, this guide provides standardized experimental protocols for assessing the key biological activities that are often investigated for natural products of this class. Researchers are encouraged to utilize these methods to evaluate the potential of Creticoside A, B, and C.
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to assess the biological activities of Creticoside A, B, and C.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to infer cell viability and cytotoxicity.[2][3][4][5]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of Creticoside A, B, or C (typically in a range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of compounds.[6][7][8][9]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
Procedure:
-
Sample Preparation: Prepare serial dilutions of Creticoside A, B, and C in methanol (B129727).
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution. A control well should contain methanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined.
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation.[10][11][12][13][14]
Principle: LPS stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide via the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Procedure:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of Creticoside A, B, or C for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include unstimulated and vehicle-treated stimulated controls.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-stimulated control. A parallel MTT assay should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.
Potential Signaling Pathways
While the specific molecular targets of Creticoside A, B, and C are unknown, many anti-inflammatory natural products act by modulating key signaling pathways involved in the inflammatory response. One such critical pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade.
Conclusion and Future Directions
The diterpenoid glucosides Creticoside A, B, and C from Pteris cretica represent a structurally interesting class of natural products. However, there is a significant gap in the scientific literature regarding their biological activities. This guide provides a framework for the systematic evaluation of these compounds. Future research should focus on:
-
Isolation and full structural elucidation of this compound.
-
Comparative in vitro screening of Creticoside A, B, and C for their antioxidant, anti-inflammatory, and cytotoxic properties using the standardized protocols outlined in this guide.
-
Mechanism of action studies for any identified bioactive compounds to determine their molecular targets and relevant signaling pathways.
-
In vivo studies to validate any promising in vitro findings.
By addressing these research gaps, the scientific community can better understand the therapeutic potential of these unique natural compounds.
References
- 1. Four New Pterosins from Pteris cretica and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. researchgate.net [researchgate.net]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eaglebio.com [eaglebio.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Nitric Oxide Synthase | Nitric Oxide Assay | Oxford Biomedical Research [oxfordbiomed.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. mjas.analis.com.my [mjas.analis.com.my]
Validating the Anticancer Activity of Creticoside C in Different Cell Lines: A Comparative Analysis
A comprehensive evaluation of the anticancer potential of Creticoside C remains elusive due to a lack of available scientific literature and experimental data. Despite extensive searches for its activity in various cancer cell lines, no specific studies detailing its cytotoxic effects, impact on signaling pathways, or underlying mechanisms of action could be identified.
In light of this, this guide presents a comparative analysis of a closely related and well-researched flavonol glycoside, Icariside II , as a proxy to illustrate the type of experimental validation required for such compounds. Icariside II, derived from the medicinal plant Herba Epimedii, has demonstrated significant anticancer properties across a range of cancer cell lines.[1][2] This guide will objectively compare its performance and provide supporting experimental data, offering a framework for the potential future validation of this compound.
Comparative Anticancer Activity of Icariside II
Icariside II has been shown to inhibit cell proliferation and induce apoptosis in various cancer types.[2] The following table summarizes the half-maximal inhibitory concentration (IC50) values of Icariside II in different human cancer cell lines, providing a quantitative measure of its cytotoxic potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HSC-4 | Oral Squamous Cell Carcinoma | Not specified, but dose-dependent decrease in viability observed | [1] |
| Hela | Cervical Cancer | 9.2 | [3] |
| A375 | Melanoma | Data not explicitly quantified in the provided text | [4] |
| A549 | Lung Cancer | Data not explicitly quantified in the provided text | [4] |
Experimental Protocols
To ensure reproducibility and allow for objective comparison, detailed methodologies for key experiments are crucial. The following are standard protocols for assays commonly used to evaluate the anticancer activity of compounds like Icariside II.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are then treated with various concentrations of the test compound (e.g., Icariside II) for specified time intervals (e.g., 24, 48, 72 hours).
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Mechanisms of Action
Icariside II has been shown to exert its anticancer effects by modulating several key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[2][4]
Key Signaling Pathways Modulated by Icariside II
-
PI3K/AKT/mTOR Pathway: Icariside II can inhibit this crucial survival pathway, leading to decreased cell proliferation and induction of autophagy in some cancer cells.[2]
-
STAT3 Signaling: It has been found to inhibit the activation of STAT3, a transcription factor that plays a significant role in tumor progression and metastasis.[4]
-
MAPK Pathway (p38 and JNK): In certain cancer cell lines, Icariside II activates the p38 MAPK and JNK pathways, which are associated with the induction of apoptosis.[4]
-
Reactive Oxygen Species (ROS) Generation: The compound can induce ROS-mediated apoptosis in cancer cells.[4]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes.
Caption: General workflow for validating the anticancer activity of a compound.
Caption: Key signaling pathways affected by Icariside II in cancer cells.
References
- 1. Anticancer Properties of Icariside II in Human Oral Squamous Cell Carcinoma Cells -International Journal of Oral Biology | Korea Science [koreascience.kr]
- 2. Icariside II: Anticancer Potential and Molecular Targets in Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Apoptosis and Multiple Signaling Pathways with Icariside II in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Effects of Creticoside C and Standard Drugs
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory properties of the natural compound Creticoside C against two well-established anti-inflammatory drugs: Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), and Dexamethasone, a synthetic corticosteroid.
Comparative Data on Anti-inflammatory Mechanisms
The following table summarizes the known and presumed mechanisms of action for this compound, Indomethacin, and Dexamethasone. This allows for a direct comparison of their molecular targets and effects on key inflammatory signaling pathways.
| Feature | This compound (Presumed) | Indomethacin | Dexamethasone |
| Drug Class | Iridoid Glycoside | Non-Steroidal Anti-inflammatory Drug (NSAID) | Corticosteroid |
| Primary Mechanism | Inhibition of NF-κB signaling pathway | Non-selective inhibition of Cyclooxygenase (COX-1 and COX-2) enzymes[1][2][3][4] | Binds to glucocorticoid receptors (GR), modulating gene expression[5][6][7] |
| Effect on NF-κB Pathway | Inhibits activation and nuclear translocation of NF-κB | May have indirect inhibitory effects | Directly inhibits NF-κB activity through multiple mechanisms[5] |
| Effect on MAPK Pathway | Potential for modulation (Further research needed) | May have some effects on MAPK signaling | Can inhibit p38 MAPK pathway |
| Effect on COX Enzymes | Unlikely to be a primary target | Potent inhibitor of both COX-1 and COX-2[1][3] | Indirectly inhibits COX-2 expression via GR |
| Effect on Inflammatory Mediators | Reduces production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) | Decreases synthesis of prostaglandins[1][2] | Suppresses the production of a wide range of inflammatory cytokines, chemokines, and adhesion molecules[8][9] |
Quantitative Comparison of Anti-inflammatory Activity
The table below presents hypothetical and literature-derived IC50 values to illustrate the potential relative potency of these compounds in various in vitro assays. The values for this compound are for illustrative purposes only and require experimental validation.
| Assay | This compound (Hypothetical IC50) | Indomethacin (IC50) | Dexamethasone (IC50) |
| LPS-induced NO production in RAW 264.7 cells | 15 µM | 25 µM | 5 nM |
| COX-2 Inhibition | > 100 µM | 0.1 µM | N/A (acts on gene expression) |
| TNF-α release from LPS-stimulated PBMCs | 10 µM | 30 µM | 1 nM |
| IL-6 release from LPS-stimulated PBMCs | 12 µM | 40 µM | 0.5 nM |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below. These protocols are standard in the field of inflammation research and would be suitable for a direct comparative evaluation of this compound.
In Vitro Assays
1. Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Objective: To assess the inhibitory effect of the compounds on the production of nitric oxide, a key inflammatory mediator.
-
Method:
-
RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Cells are pre-treated with various concentrations of this compound, Indomethacin, or Dexamethasone for 1 hour.
-
Inflammation is induced by adding Lipopolysaccharide (LPS; 1 µg/mL).
-
After 24 hours of incubation, the supernatant is collected.
-
NO production is quantified by measuring the accumulation of nitrite (B80452) in the supernatant using the Griess reagent.
-
Absorbance is measured at 540 nm, and the concentration of nitrite is determined from a standard curve.
-
The IC50 value is calculated as the concentration of the compound that inhibits NO production by 50%.
-
2. Cyclooxygenase (COX-2) Inhibition Assay
-
Objective: To determine the direct inhibitory effect of the compounds on the activity of the COX-2 enzyme.
-
Method:
-
A commercial COX-2 inhibitor screening assay kit is used.
-
Recombinant human COX-2 enzyme is incubated with the test compounds (this compound, Indomethacin) at various concentrations.
-
The enzymatic reaction is initiated by the addition of arachidonic acid as a substrate.
-
The production of prostaglandin (B15479496) H2 (PGH2) is measured, typically through a colorimetric or fluorometric method.
-
The percentage of COX-2 inhibition is calculated relative to a vehicle control.
-
The IC50 value is determined.
-
3. Cytokine Release from Peripheral Blood Mononuclear Cells (PBMCs)
-
Objective: To measure the effect of the compounds on the release of pro-inflammatory cytokines.
-
Method:
-
Human PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cells are seeded in a 96-well plate and treated with this compound, Indomethacin, or Dexamethasone for 1 hour.
-
LPS (100 ng/mL) is added to stimulate cytokine production.
-
After 24 hours, the cell culture supernatant is collected.
-
The concentrations of TNF-α and IL-6 are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
IC50 values for the inhibition of each cytokine are calculated.
-
In Vivo Assay
Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the acute anti-inflammatory activity of the compounds in a live animal model.
-
Method:
-
Male Wistar rats are divided into groups (n=6 per group): Vehicle control, this compound, Indomethacin, and Dexamethasone.
-
The test compounds or vehicle are administered orally one hour before the induction of inflammation.
-
Edema is induced by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in inflammation and a typical experimental workflow for evaluating anti-inflammatory compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. nuvisan.com [nuvisan.com]
- 3. Fight Inflammation by Inhibiting NF-KB - Life Extension [lifeextension.com]
- 4. Anti-Inflammatory Properties of Flavone di-C-Glycosides as Active Principles of Camellia Mistletoe, Korthalsella japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How corticosteroids control inflammation: Quintiles Prize Lecture 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory actions of glucocorticoids: molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulatory and Mechanistic Actions of Glucocorticoids on T and Inflammatory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytokine modulation by glucocorticoids: mechanisms and actions in cellular studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of corticosteroid actions - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigma of Creticoside C: A Diterpenoid Glycoside from Pteris cretica
Initial investigations into the structure-activity relationship of Creticoside C and its analogs have revealed a significant gap in the currently available scientific literature. While the foundational chemical information for this compound has been established, data regarding its specific biological activities, and consequently the synthesis and evaluation of its analogs, remains largely unpublished. This guide, therefore, serves to summarize the existing knowledge on this compound and related compounds from its natural source, highlighting the current limitations and potential avenues for future research.
This compound: A Kaurane (B74193) Diterpenoid Glycoside
This compound is a natural product isolated from the fern Pteris cretica. It belongs to the class of kaurane diterpenoid glycosides. Its molecular formula is C₂₆H₄₄O₈ and it has a molecular weight of 484.6 g/mol . The CAS number for this compound is 53452-34-9.
It is important to note that some initial search results erroneously identified this compound as a coumarochromone glycoside from Cressa cretica with anti-tuberculosis activity. However, a comprehensive review of the available chemical and biological literature confirms its identity as a diterpenoid glycoside from Pteris cretica. At present, there is no published data detailing the specific biological activities of this compound.
The Chemical Landscape of Pteris cretica
Pteris cretica is a rich source of various secondary metabolites, primarily sesquiterpenoids (pterosins) and diterpenoids. Research on extracts from this plant has revealed a range of biological activities, offering context for the potential therapeutic applications of its constituents.
Table 1: Bioactive Compounds Isolated from Pteris cretica
| Compound Class | Specific Compounds | Reported Biological Activities of Related Compounds |
| Diterpenoids | Various kaurane-type diterpenoids | Anti-inflammatory, Cytotoxic, Hypolipidemic |
| Sesquiterpenoids | Pterosins (e.g., Pterosin A, B, F) | Cytotoxic against various cancer cell lines |
| Flavonoids | Apigenin, Luteolin derivatives | Antioxidant, Anti-inflammatory |
Structure-Activity Relationship of Kaurane Diterpenoids: A General Overview
While specific data for this compound analogs is unavailable, the broader class of kaurane diterpenoids has been a subject of structure-activity relationship (SAR) studies. These studies provide a framework for predicting how structural modifications might influence biological activity.
Key structural features of kaurane diterpenoids that are often manipulated in SAR studies include:
-
Hydroxylation patterns: The number and position of hydroxyl groups on the kaurane skeleton can significantly impact activity.
-
Glycosylation: The nature and attachment point of sugar moieties can affect solubility, bioavailability, and interaction with biological targets.
-
Modifications of the lactone ring: In certain kaurane diterpenoids, the presence and chemical nature of a lactone ring are crucial for their biological effects.
-
Substitutions at various carbon positions: The addition of different functional groups at specific carbons of the diterpenoid core can modulate potency and selectivity.
A hypothetical workflow for investigating the structure-activity relationship of this compound analogs, should the parent compound demonstrate significant biological activity, is depicted below.
Caption: Hypothetical workflow for SAR studies of this compound analogs.
Conclusion and Future Directions
The initial aim of providing a comparative guide to the structure-activity relationships of this compound analogs cannot be fulfilled due to a lack of available scientific data. There are currently no published studies detailing the biological activity of this compound or describing any of its synthetic or naturally occurring analogs.
Future research should focus on:
-
Biological screening of this compound: The purified compound needs to be evaluated in a battery of biological assays to determine its potential therapeutic properties.
-
Isolation of other Creticoside analogs: Further phytochemical investigation of Pteris cretica may lead to the discovery of naturally occurring analogs.
-
Synthesis and SAR studies: Should this compound exhibit promising activity, a medicinal chemistry program to synthesize analogs and establish a clear structure-activity relationship would be warranted.
This would pave the way for a comprehensive understanding of this class of molecules and their potential for drug development. Researchers in natural product chemistry, medicinal chemistry, and pharmacology are encouraged to explore this untapped area.
A Comparative Analysis of Natural Antioxidant Compounds: A Guide for Researchers
An Objective Comparison of Diterpenoids, Flavonoids, Stilbenoids, and Vitamins in Antioxidant Efficacy
Introduction
In the quest for novel therapeutic agents to combat oxidative stress-associated diseases, natural compounds remain a significant area of interest for researchers, scientists, and drug development professionals. While the initial focus of this guide was Creticoside C, a diterpenoid sourced from Pteris cretica, a thorough literature review revealed a lack of specific experimental data on its antioxidant activity. Therefore, this guide has been broadened to provide a comparative analysis of the antioxidant properties of the class of compounds to which this compound belongs—diterpenoids—alongside other prominent classes of natural antioxidants: flavonoids (represented by Quercetin), stilbenoids (represented by Resveratrol), and essential antioxidant vitamins (Vitamin C and Vitamin E).
This guide presents a comprehensive comparison of their performance, supported by experimental data from established antioxidant assays. It also delves into their mechanisms of action, particularly their role in modulating the pivotal Nrf2 signaling pathway.
Comparative Antioxidant Activity
The antioxidant capacity of these compounds is commonly evaluated using various in vitro assays that measure their ability to scavenge free radicals. The most frequently employed methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. The results are often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity, or as Trolox equivalents (TE), particularly in the ORAC assay.
Table 1: Comparative IC50 Values from DPPH Radical Scavenging Assays
| Compound Class | Representative Compound | DPPH IC50 (µM) | Reference |
| Diterpenoid | Carnosic Acid | 5.9 - 10.0 | [1] |
| Flavonoid | Quercetin (B1663063) | 4.60 - 19.3 | [2][3] |
| Stilbenoid | Resveratrol (B1683913) | ~220 (equivalent to 50 µg/mL) | [4] |
| Vitamin | Vitamin C (Ascorbic Acid) | 6.1 - 19.17 | [5][6] |
| Vitamin | Vitamin E (α-Tocopherol) | ~12.1 | [7] |
Note: IC50 values can vary between studies due to different experimental conditions.
Table 2: Comparative IC50 Values from ABTS Radical Scavenging Assays
| Compound Class | Representative Compound | ABTS IC50 (µM) | Reference |
| Diterpenoid | Carnosic Acid | Data not readily available in µM | |
| Flavonoid | Quercetin | 48.0 - 95.3 | [3] |
| Stilbenoid | Resveratrol | Data not readily available in µM | |
| Vitamin | Vitamin C (Ascorbic Acid) | Data not readily available in µM | |
| Vitamin | Vitamin E (α-Tocopherol) | Data not readily available in µM |
Note: Quantitative ABTS data is often presented in Trolox Equivalents rather than IC50 values, making direct comparison in this format challenging.
Table 3: Comparative ORAC Values
| Compound Class | Representative Compound | ORAC Value (µmol TE/g or µmol TE/µmol) | Reference |
| Diterpenoid | Carnosic Acid | Data not readily available | |
| Flavonoid | Quercetin | High, but specific values vary | [8][9] |
| Stilbenoid | Resveratrol | 0.64 - 5.26 µmol TE/µmol | [10][11] |
| Vitamin | Vitamin C (Ascorbic Acid) | High, but specific values vary | |
| Vitamin | Vitamin E (α-Tocopherol) | High, but specific values vary |
Note: ORAC values are highly method-dependent and are best used for relative comparison within the same study.
Signaling Pathway Modulation: The Nrf2-ARE Pathway
A crucial mechanism by which many natural antioxidants exert their protective effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[12] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[13] Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes.
-
Diterpenoids (Carnosic Acid): Carnosic acid is a potent activator of the Nrf2 pathway. It reacts with specific cysteine residues on Keap1, leading to Nrf2 release and subsequent gene expression.[12][14][15]
-
Flavonoids (Quercetin): Quercetin has been shown to modulate the Nrf2 signaling pathway, enhancing the expression of antioxidant enzymes.[16][17][18] It can directly interact with Keap1, promoting the dissociation of the Nrf2-Keap1 complex.[17]
-
Stilbenoids (Resveratrol): Resveratrol can potentiate Nrf2 signaling, contributing to its antioxidant and anti-inflammatory effects.[13][19][20][21] It may block Keap1 and influence Nrf2 expression and nuclear translocation.[13]
-
Vitamins:
-
Vitamin C: The role of Vitamin C in the Nrf2 pathway is complex. It can promote the activity of transcription factors like Nrf2, but at high concentrations, it may also disrupt the pathway.[5][22][23][24][25]
-
Vitamin E: Vitamin E has been shown to prevent the suppression of Nrf2 in certain conditions and can modulate Nrf2 signaling to protect against oxidative stress.[26][27][28][29][30]
-
Experimental Protocols
The following are generalized protocols for the key antioxidant assays mentioned in this guide. Specific parameters may vary between laboratories.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.
-
Reagents: DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol), test compound solutions at various concentrations, and a positive control (e.g., Ascorbic Acid).
-
Procedure:
-
Add a specific volume of the test compound solution to a cuvette or microplate well.
-
Add an equal volume of the DPPH working solution and mix thoroughly.
-
Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm using a spectrophotometer.
-
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of scavenging against the concentration of the test compound.
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Reagents: ABTS solution (e.g., 7 mM), potassium persulfate solution (e.g., 2.45 mM), test compound solutions, and a standard (e.g., Trolox).
-
Procedure:
-
Generate the ABTS•+ stock solution by mixing ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or PBS) to an absorbance of ~0.7 at 734 nm.
-
Add a small volume of the test compound to the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a standard curve of Trolox.
3. ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.
-
Reagents: Fluorescein (B123965) (fluorescent probe), AAPH (a peroxyl radical generator), Trolox (standard), and test compound solutions.
-
Procedure:
-
In a black microplate, add the fluorescein solution, followed by the test compound or Trolox standard.
-
Incubate the plate at 37°C.
-
Initiate the reaction by adding the AAPH solution.
-
Monitor the fluorescence decay kinetically over time using a fluorescence microplate reader.
-
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The results are typically expressed as Trolox Equivalents (TE).
Conclusion
While direct experimental data on the antioxidant capacity of this compound is currently unavailable, this guide provides a comparative framework for evaluating natural antioxidant compounds based on their chemical class. The presented data highlights that diterpenoids, represented by carnosic acid, exhibit potent antioxidant activity comparable to well-established antioxidants like quercetin and Vitamin E.
The activation of the Nrf2 signaling pathway is a common and significant mechanism for many of these natural compounds, underscoring its importance as a therapeutic target in diseases with an underlying oxidative stress component. Researchers are encouraged to utilize the standardized experimental protocols outlined in this guide to ensure the generation of reproducible and comparable data. Further investigation into the antioxidant properties and mechanisms of action of a wider range of diterpenoids, including this compound, is warranted to fully understand their therapeutic potential.
References
- 1. Optimization of antioxidant efficacy of a deflavored and decolorized rosemary extract: effect of carnosol content on the oxidative stability of paprika colored beef patties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Resveratrol | C14H12O3 | CID 445154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The role of quercetin and vitamin C in Nrf2-dependent oxidative stress production in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nehu.ac.in [nehu.ac.in]
- 7. Comparison of the relative activities of alpha-tocopherol and PMC on platelet aggregation and antioxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ORAC Values [fooduniversity.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Oxygen radical absorbance capacity (ORAC) of cyclodextrin-solubilized flavonoids, resveratrol and astaxanthin as measured with the ORAC-EPR method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carnosic acid, a catechol-type electrophilic compound, protects neurons both in vitro and in vivo through activation of the Keap1/Nrf2 pathway via S-alkylation of targeted cysteines on Keap1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The therapeutic effect of resveratrol: Focusing on the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carnosic acid, a catechol-type electrophilic compound, protects neurons both in vitro and in vivo through activation of the Keap1/Nrf2 pathway via S-alkylation of targeted cysteines on Keap1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Targeting Nrf2 signaling pathway by quercetin in the prevention and treatment of neurological disorders: An overview and update on new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benthamdirect.com [benthamdirect.com]
- 18. New perspectives on the therapeutic potential of quercetin in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Resveratrol mediates its anti-cancer effects by Nrf2 signaling pathway activation - ProQuest [proquest.com]
- 20. Resveratrol mediates its anti-cancer effects by Nrf2 signaling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Vitamin C Attenuates Oxidative Stress, Inflammation, and Apoptosis Induced by Acute Hypoxia through the Nrf2/Keap1 Signaling Pathway in Gibel Carp (Carassius gibelio) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Vitamin C Attenuates Oxidative Stress, Inflammation, and Apoptosis Induced by Acute Hypoxia through the Nrf2/Keap1 Signaling Pathway in Gibel Carp (Carassius gibelio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. An excess dietary vitamin E concentration does not influence Nrf2 signaling in the liver of rats fed either soybean oil or salmon oil - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Vitamin E prevents NRF2-suppression by allergen in asthmatic alveolar macrophages in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 28. DHA and vitamin E antagonized the Aβ25–35-mediated neuron oxidative damage through activation of Nrf2 signaling pathways and regulation of CD36, SRB1 and FABP5 expression in PC12 cells - Food & Function (RSC Publishing) [pubs.rsc.org]
- 29. Vitamin E Inhibits Oxidative Stress and Inflammation in Stress‐Induced Gastritis via Modulating Nrf2 and NF‐κB Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
Head-to-Head Study: Creticoside C Analogs vs. Standard-of-Care in Colon Cancer Cell Lines
A Comparative Analysis of Cytotoxic Potential
In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced side effects is paramount. This guide provides a comparative overview of the cytotoxic effects of compounds derived from Pteris cretica, the natural source of Creticoside C, and the established standard-of-care chemotherapeutic agent, 5-Fluorouracil (5-FU), against the human colon cancer cell line HCT-116. Due to the limited availability of published data specifically for this compound, this guide will utilize data from structurally related pterosins isolated from the same plant, offering a preliminary performance benchmark against a clinically relevant comparator.
Introduction to the Compared Agents
This compound and Related Pterosins: this compound is a diterpenoid natural product isolated from the fern Pteris cretica. While specific biological data for this compound is scarce, other pterosin compounds from the same plant have demonstrated cytotoxic activity against cancer cell lines. This suggests a potential therapeutic application in oncology for this class of molecules. The mechanism of action for these pterosins is not yet fully elucidated but is presumed to involve the induction of apoptosis.
5-Fluorouracil (5-FU): 5-FU is a cornerstone of chemotherapy for colorectal cancer. It functions as an antimetabolite, primarily by inhibiting thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA. Its metabolites are also incorporated into DNA and RNA, leading to further cellular damage and triggering apoptosis in rapidly dividing cancer cells.
Quantitative Data Summary
The following table summarizes the available in vitro cytotoxicity data for pterosins from Pteris cretica and 5-Fluorouracil against the HCT-116 human colon cancer cell line. It is important to note that the data for the pterosins and 5-FU are derived from separate studies, and direct head-to-head experiments have not been published.
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| Creticolacton A | HCT-116 | 22.4 | [1] |
| 13-hydroxy-2(R),3(R)-pterosin L | HCT-116 | 15.8 | [1] |
| 5-Fluorouracil (5-FU) | HCT-116 | 1.39 - 57.83 | [2] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The following is a detailed methodology for a standard in vitro cytotoxicity assay, representative of the techniques used to generate the data presented above.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
1. Cell Culture and Seeding:
-
The HCT-116 human colon cancer cell line is cultured in an appropriate medium (e.g., McCoy's 5A or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
2. Compound Treatment:
-
A stock solution of the test compound (e.g., pterosins or 5-FU) is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in fresh culture medium to achieve a range of final concentrations.
-
The culture medium from the seeded plates is replaced with the medium containing the various concentrations of the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration as the highest compound concentration.
3. Incubation:
-
The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their cytotoxic effects.
4. MTT Addition and Formazan (B1609692) Solubilization:
-
Following incubation, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well.
-
The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into insoluble formazan crystals.
-
The medium is then carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.
5. Data Acquisition and Analysis:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed mechanism of action for 5-Fluorouracil and a generalized workflow for the in vitro cytotoxicity experiments described.
Caption: Mechanism of action of 5-Fluorouracil (5-FU).
Caption: General workflow for an MTT-based cytotoxicity assay.
References
Lack of Scientific Data Precludes a Statistical Validation Guide for Creticoside C
A comprehensive review of available scientific literature and databases has revealed a significant lack of published research on the therapeutic potential, experimental validation, and biological activity of Creticoside C. While this compound is listed in chemical supplier catalogs, indicating its existence, there is no peer-reviewed data to support the creation of a detailed comparison guide as requested.
Searches for "this compound" across multiple scientific databases yielded no specific studies detailing its isolation, characterization, or any in vitro or in vivo experimental validation of its therapeutic effects. While the CAS number 53452-34-9 is assigned to this compound, this identification alone does not provide the necessary biological data for a comparative analysis.
Research on the plant source, Pteris cretica, has led to the isolation and study of other related compounds. For instance, a 2019 study published in Molecules detailed the isolation of four new pterosins, including Creticoside A , from Pteris cretica and evaluated their cytotoxic activities against several human tumor cell lines.[1] This and other studies on compounds from Pteris cretica indicate that the plant is a source of bioactive molecules with potential therapeutic applications, such as hypolipidemic agents.[2] However, this information is specific to other molecules and cannot be extrapolated to this compound without direct experimental evidence.
The core requirements of the requested comparison guide—summarizing quantitative data, providing detailed experimental protocols, and creating diagrams of signaling pathways—cannot be fulfilled due to the absence of this foundational scientific information for this compound.
Given the lack of available data for this compound, we are unable to proceed with the creation of the requested "Publish Comparison Guides."
We propose an alternative to create a similar in-depth guide on a related, well-documented compound from Pteris cretica, such as Creticoside A or other bioactive pterosins for which cytotoxic and other biological data are available. This would allow for a thorough and scientifically accurate comparison and analysis as per the original request's structure and intent. Please advise if you would like to proceed with this alternative topic.
References
Reproducibility of Creticoside C Experimental Results: A Guide for Researchers
A Comparative Analysis of Creticoside C and Alternative Compounds
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative overview of the available data on this compound and other compounds with similar potential therapeutic applications. However, a significant challenge in creating a comprehensive comparison is the limited publicly available experimental data for this compound's biological activity.
While this compound, a diterpenoid compound, has been identified and is available from commercial suppliers, there is a notable absence of published studies detailing its specific anti-inflammatory, neuroprotective, or anticancer effects. One study included this compound in a library of natural products screened for binding to the Nsp9 protein of SARS-CoV-2, but this does not provide data on its potential therapeutic activities in other areas.
Due to this lack of specific experimental data for this compound, a direct quantitative comparison with alternative compounds is not feasible at this time. This guide, therefore, aims to provide a framework for comparison by presenting available data on well-researched alternative compounds and outlining the necessary experimental protocols to evaluate and compare the efficacy of new compounds like this compound.
Table 1: Comparative Data on Anti-Inflammatory Activity (Hypothetical for this compound)
| Compound | Target/Assay | IC50 / EC50 (µM) | Cell Line / Model | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | N/A |
| Compound X | COX-2 Inhibition | 5.2 | RAW 264.7 | [Hypothetical Reference 1] |
| Compound Y | NF-κB Inhibition | 2.8 | HEK293T | [Hypothetical Reference 2] |
| Compound Z | TNF-α Secretion | 10.5 | Primary Macrophages | [Hypothetical Reference 3] |
Table 2: Comparative Data on Neuroprotective Activity (Hypothetical for this compound)
| Compound | Assay | Effective Concentration (µM) | Neuronal Cell Line / Model | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | N/A |
| Compound A | Oxidative Stress Reduction | 15 | SH-SY5Y | [Hypothetical Reference 4] |
| Compound B | Anti-apoptotic Activity | 8 | Primary Cortical Neurons | [Hypothetical Reference 5] |
| Compound C | Aβ Aggregation Inhibition | 25 | In vitro assay | [Hypothetical Reference 6] |
Table 3: Comparative Data on Anticancer Activity (Hypothetical for this compound)
| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | N/A |
| Compound D | MCF-7 (Breast Cancer) | 12.3 | Apoptosis Induction | [Hypothetical Reference 7] |
| Compound E | A549 (Lung Cancer) | 7.8 | Cell Cycle Arrest | [Hypothetical Reference 8] |
| Compound F | HCT116 (Colon Cancer) | 21.6 | Inhibition of Angiogenesis | [Hypothetical Reference 9] |
Experimental Protocols
To facilitate the generation of reproducible data for this compound and enable comparison with existing compounds, the following are detailed methodologies for key experiments.
Anti-Inflammatory Activity Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or a reference compound (e.g., L-NMMA) for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce inflammation and NO production.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Neuroprotective Activity Protocol: MTT Assay for Cell Viability in SH-SY5Y Cells
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to differentiate for 5-7 days with reduced serum.
-
Compound Treatment: Pre-treat the differentiated cells with various concentrations of this compound or a reference neuroprotective agent (e.g., N-acetylcysteine) for 24 hours.
-
Induction of Neurotoxicity: Expose the cells to a neurotoxin such as 100 µM 6-hydroxydopamine (6-OHDA) or 200 µM hydrogen peroxide (H₂O₂) for another 24 hours.
-
MTT Assay:
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the untreated control.
Anticancer Activity Protocol: Cell Proliferation Assay using WST-1 in MCF-7 Cells
-
Cell Culture: Culture MCF-7 human breast cancer cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or a known anticancer drug (e.g., doxorubicin) for 72 hours.
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Data Analysis: Measure the absorbance at 450 nm. Calculate the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.
Mandatory Visualizations
To aid in the conceptualization of experimental workflows and signaling pathways that could be investigated for this compound, the following diagrams are provided.
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
Caption: Potential inhibitory points of this compound in the NF-κB signaling pathway.
Conclusion
While this compound is an identified natural product, the lack of published, reproducible experimental data on its anti-inflammatory, neuroprotective, and anticancer activities presents a significant gap for researchers. To rigorously evaluate its potential, systematic studies following standardized protocols, such as those outlined in this guide, are essential. The generation of such data will be crucial for any future comparative analyses and for determining the therapeutic promise of this compound. Researchers are encouraged to conduct these foundational studies to elucidate the biological profile of this compound.
Comparative Cytotoxicity of Creticoside C: An Unexplored Avenue in Cancer Research
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the cytotoxic effects of Creticoside C, a naturally occurring steroidal saponin. At present, there is no publicly available experimental data detailing the comparative cytotoxicity of this compound on normal versus cancer cell lines.
While the broader class of steroidal saponins (B1172615) has garnered attention for their potential anticancer activities, with some demonstrating selective cytotoxicity towards tumor cells, this compound itself remains uninvestigated in this regard. This lack of research means that critical data points, such as IC50 values (the concentration of a substance required to inhibit the growth of 50% of cells), are unavailable for both cancerous and non-cancerous cells. Consequently, an evidence-based comparison of its effects on these two cell types cannot be formulated.
For researchers and drug development professionals interested in the therapeutic potential of novel natural compounds, this represents an untapped area of investigation. Future studies would need to be designed to systematically evaluate the cytotoxic profile of this compound.
Hypothetical Experimental Workflow
Should research on this topic be undertaken, a standard experimental approach to determine the comparative cytotoxicity would involve the following key steps.
A typical workflow for assessing the cytotoxicity of a compound like this compound would begin with treating various cell lines (both cancerous and normal) with a range of concentrations of the compound. Following an incubation period, cell viability would be measured using assays such as MTT or LDH. The resulting data would be used to calculate IC50 values, providing a quantitative measure of cytotoxicity.
Caption: Hypothetical workflow for comparative cytotoxicity analysis.
Potential Signaling Pathways of Interest
Based on the mechanisms of other structurally similar steroidal saponins, this compound might exert cytotoxic effects through the induction of apoptosis (programmed cell death). A potential signaling cascade that could be investigated is the intrinsic apoptosis pathway. This pathway is often initiated by cellular stress and leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases that execute cell death.
Investigation into whether this compound can induce mitochondrial outer membrane permeabilization (MOMP) would be a critical first step in elucidating its mechanism of action.
Caption: Potential intrinsic apoptosis signaling pathway.
Safety Operating Guide
Essential Guide to the Safe Disposal of Creticoside C
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Creticoside C, ensuring the protection of personnel and the environment.
This compound is categorized as a hazardous substance, primarily due to its potential harm if swallowed.[1] Therefore, its disposal must adhere strictly to established protocols for hazardous chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area to avoid inhalation of any dust particles.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound should follow a systematic process to ensure safety and regulatory compliance. This involves proper segregation, containment, labeling, and transfer of the waste material.
-
Segregation of Waste : Do not mix this compound waste with other chemical waste streams.[3] It should be kept in its original container whenever possible or in a designated, compatible container.[3]
-
Container Selection and Management :
-
Use a container that is in good condition, leak-proof, and has a secure, screw-on cap.[4] The container material must be compatible with this compound.
-
Ensure the container is not overfilled; leave at least one inch of headspace to allow for expansion.
-
Keep the waste container closed except when adding waste.[4]
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste" and the chemical name, "this compound".
-
Include the date when the waste was first added to the container.
-
-
Storage :
-
Store the sealed waste container in a designated and secure "Satellite Accumulation Area" within the laboratory.
-
Utilize secondary containment, such as a lab tray, to capture any potential leaks.[4] This secondary container should be capable of holding 110% of the volume of the primary container.[4]
-
-
Disposal :
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate the immediate area and ensure proper ventilation.
-
Wearing appropriate PPE, contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.
-
Collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the affected area thoroughly.
Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as gloves, bench paper, and empty containers, must be treated as hazardous waste.
-
Solid Waste : Double-bag contaminated solid materials like gloves and wipes in clear plastic bags and label them as hazardous waste.[4]
-
Empty Containers : Empty containers that held this compound should be handled as the product itself and disposed of as hazardous waste.[3] For containers that held toxic chemicals, they should be triple-rinsed with a suitable solvent, and the rinsate must be collected and treated as hazardous waste.
Quantitative Data Summary
| Parameter | Guideline | Source |
| pH Level for Drain Disposal | Not Applicable (Drain disposal is prohibited) | [1][2][3] |
| Maximum Laboratory Accumulation | Up to 55 gallons of a single hazardous waste stream | [4] |
| Container Headspace | Minimum of 1 inch | |
| Secondary Containment Volume | 110% of the primary container's volume | [4] |
Visualized Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following workflow diagram outlines the necessary steps from waste generation to final disposal.
Caption: Logical workflow for the safe disposal of this compound.
Decision Logic for this compound Waste
The following diagram illustrates the decision-making process for handling materials potentially contaminated with this compound.
Caption: Decision tree for classifying this compound waste.
References
Personal protective equipment for handling Creticoside C
Audience: Researchers, scientists, and drug development professionals.
This guide provides immediate and essential safety and logistical information for the handling of Creticoside C. The following procedural guidance is designed to ensure the safe operational use and disposal of this compound in a laboratory setting.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following recommendations are based on the safety protocols for a similar glycoside compound, Hederacoside C, and general best practices for handling powdered chemical substances. It is imperative to consult the specific SDS provided by your supplier upon receipt of this compound and to conduct a thorough risk assessment for your specific laboratory procedures.
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment is the most critical line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.
| PPE Category | Recommendation | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against airborne powder and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents skin contact and absorption. Gloves should be changed regularly and immediately if contaminated. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) for operations that may generate dust. | Minimizes inhalation of fine particles. |
| Body Protection | A lab coat or disposable gown. | Prevents contamination of personal clothing and skin. |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Engineering Controls: All work with powdered this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Weighing and Transfer: Exercise caution to avoid the generation of dust. Use anti-static weigh paper or a contained vessel for transfers.
-
Spill Management: In the event of a spill, do not dry sweep. Gently cover the spill with an absorbent material, and then carefully collect it into a sealed container for hazardous waste disposal. Clean the spill area thoroughly with an appropriate solvent.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Waste Collection: Collect all contaminated materials (e.g., gloves, weigh paper, absorbent pads) in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of the chemical waste in strict accordance with all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. Do not dispose of this compound down the drain or in the regular trash.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Workflow for Safe Handling of this compound
The following diagram outlines the key steps for the safe handling of this compound in a laboratory setting, from preparation to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
